molecular formula C11H10BrN3O B112177 2-Amino-3-benzyloxy-5-bromopyrazine CAS No. 187973-44-0

2-Amino-3-benzyloxy-5-bromopyrazine

Cat. No.: B112177
CAS No.: 187973-44-0
M. Wt: 280.12 g/mol
InChI Key: FZVIPEDIQULQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-benzyloxy-5-bromopyrazine is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-3-phenylmethoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVIPEDIQULQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=CN=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444488
Record name 3-(Benzyloxy)-5-bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187973-44-0
Record name 3-(Benzyloxy)-5-bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Amino-3-benzyloxy-5-bromopyrazine. This pyrazine derivative is of interest to researchers in medicinal chemistry and drug development due to its potential as a scaffold in the design of novel therapeutic agents. This document outlines a likely synthetic pathway, details the necessary experimental protocols, and presents the physicochemical and spectroscopic data required for the unambiguous identification and quality assessment of the compound.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₁₁H₁₀BrN₃O and a molecular weight of 280.125 g/mol .[1] Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀BrN₃O[1]
Molecular Weight 280.125 g/mol [1]
Appearance Solid[1]
Purity Typically ≥95%[1]
CAS Number 187973-44-0

Synthesis Pathway

While a direct, one-pot synthesis of this compound is not readily found in the public domain, a plausible and logical multi-step synthetic route can be proposed based on established chemical transformations of pyrazine and related heterocyclic systems. The proposed pathway, illustrated below, begins with the commercially available 2-aminopyrazine and proceeds through bromination, hydroxylation, and finally O-benzylation to yield the target compound.

Synthesis_Pathway A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B Bromination C 2-Amino-3-hydroxy-5-bromopyrazine B->C Hydroxylation D This compound C->D O-Benzylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 2-Amino-5-bromopyrazine

The initial step involves the regioselective bromination of 2-aminopyrazine at the 5-position.

Experimental Protocol:

  • Dissolve 2-aminopyrazine in a suitable solvent such as chloroform.

  • Add one molar equivalent of a brominating agent, for example, phenyltrimethylammonium tribromide.

  • Stir the reaction mixture at room temperature for a specified period, typically 2 hours.

  • Upon completion, wash the reaction mixture with a saturated sodium chloride solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent like benzene to yield pure 2-amino-5-bromopyrazine.

Step 2: Synthesis of 2-Amino-3-hydroxy-5-bromopyrazine

The second step involves the conversion of the bromo-substituent at the 3-position (if any) or introduction of a hydroxyl group. A plausible method is the hydrolysis of a related dibromo intermediate.

Experimental Protocol:

  • In an autoclave, mix 2-amino-3,5-dibromopyrazine with a concentrated aqueous solution of potassium hydroxide.

  • Add a catalytic amount of copper powder.

  • Heat the mixture under a nitrogen atmosphere at approximately 170°C for 10 hours.

  • After cooling, neutralize the dark-colored solution with concentrated hydrochloric acid.

  • Saturate the solution with sodium chloride and extract with a mixture of ethyl acetate and tetrahydrofuran.

  • Combine the organic extracts, dry over sodium sulfate, and filter.

  • Evaporate the solvent and purify the residue by column chromatography on silica gel to obtain 2-amino-3-hydroxy-5-bromopyrazine.

Step 3: Synthesis of this compound

The final step is the O-benzylation of the hydroxyl group of the intermediate.

Experimental Protocol:

  • Dissolve 2-amino-3-hydroxy-5-bromopyrazine in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Add a base, for instance, potassium carbonate, to the solution.

  • Add at least one equivalent of benzyl bromide.

  • Heat the reaction mixture at a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the structure of the molecule and data from similar compounds.

Table 2: Characterization Data for this compound

Analysis TechniqueExpected Data
¹H NMR Signals corresponding to the pyrazine ring proton, the benzylic protons, the aromatic protons of the benzyl group, and the amino protons.
¹³C NMR Resonances for the carbon atoms of the pyrazine ring and the benzyl group.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (m/z ≈ 280/282 for Br isotopes).
Melting Point A sharp melting point is expected for a pure crystalline solid.

Note: Specific, experimentally determined spectral data for this compound is not widely available in public literature. The data presented here are predictive. Researchers should perform their own analyses to confirm the structure.

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized final product follows a logical workflow.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Step 1: Bromination B Step 2: Hydroxylation A->B C Step 3: O-Benzylation B->C D Column Chromatography C->D E NMR (¹H, ¹³C) D->E F Mass Spectrometry D->F G Melting Point Analysis D->G

Caption: Workflow for the synthesis and characterization of the target compound.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers and scientists can utilize this information to produce and reliably identify this compound for further investigation in drug discovery and development programs. It is imperative to adhere to all laboratory safety protocols and conduct thorough characterization to ensure the quality of the synthesized material.

References

Spectroscopic Data for 2-Amino-3-benzyloxy-5-bromopyrazine: A Search for Characterization Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for spectroscopic data (NMR, IR, MS) for the compound 2-Amino-3-benzyloxy-5-bromopyrazine has revealed a significant lack of publicly available information. Despite inquiries into chemical databases and scientific literature, detailed experimental spectra and protocols for this specific molecule could not be retrieved. This technical guide outlines the search process and the current status of available data for researchers, scientists, and drug development professionals.

While numerous chemical suppliers list this compound in their catalogs and, in some cases, allude to the availability of quality control data such as NMR, HPLC, and LC-MS, the actual spectral data is not disclosed in the public domain. These companies typically provide such information upon purchase or under a confidentiality agreement.

The investigation for synthetic procedures that would include characterization data for this compound was also undertaken. However, published synthetic routes detailing the spectroscopic analysis of this compound could not be located. Literature searches for related structures provided some spectroscopic information, but no direct match for the target molecule was found.

Due to the absence of quantitative spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), the creation of structured data tables and detailed experimental protocols as requested is not possible at this time.

General Experimental Workflow for Spectroscopic Analysis

For the benefit of researchers who may synthesize or acquire this compound, a general workflow for its spectroscopic characterization is presented below. This workflow represents a standard approach to the structural elucidation of novel organic compounds.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Data Interpretation & Structure Elucidation Synthesis Synthesis of 2-Amino-3- benzyloxy-5-bromopyrazine Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR MS Mass Spectrometry (e.g., ESI, EI) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General experimental workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Recommendations for Researchers

For researchers, scientists, and drug development professionals requiring the spectroscopic data for this compound, the following steps are recommended:

  • Contact Chemical Suppliers: Directly inquire with commercial vendors who list the compound to determine if they are willing to provide a certificate of analysis or the raw spectroscopic data.

  • In-house Analysis: If a sample of the compound is available, perform in-house NMR, IR, and MS analysis to obtain the necessary data.

  • Custom Synthesis and Characterization: Commission a custom synthesis of the compound from a specialized chemical synthesis company, with the contractual obligation to provide full spectroscopic characterization data.

Until such data becomes publicly available through publication or deposition in a chemical database, a detailed technical guide on the spectroscopic properties of this compound cannot be fully realized.

physical and chemical properties of 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-benzyloxy-5-bromopyrazine is a substituted aminopyrazine derivative. Compounds within this class are recognized for their versatile applications in medicinal chemistry and materials science. The presence of an amino group, a benzyloxy ether, and a bromine atom on the pyrazine ring offers multiple sites for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. This guide provides a summary of the currently available physical and chemical properties of this compound.

Physical and Chemical Properties

The physical and chemical data for this compound is limited in publicly available scientific literature and safety data sheets. While some basic properties have been reported, crucial experimental values for melting point and solubility are not consistently available.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₀BrN₃O[1][2]
Molecular Weight 280.12 g/mol [1][2]
Physical Form Solid[2]
Color Not specified
Melting Point Data not available[3]
Boiling Point 383.182 °C at 760 mmHg (Calculated)[3]
Flash Point 185.542 °C (Calculated)[3]
Solubility Data not available[3]
Purity ≥95.0%[2]
CAS Number 187973-44-0[1][2]

Experimental Protocols

Similarly, specific, validated analytical methods for this compound are not available. For the analysis of related compounds, standard techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed.

Hypothetical Analytical Workflow

The following diagram illustrates a general workflow that could be adapted for the analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation dissolution Dissolution in appropriate solvent (e.g., DMSO, Methanol) hplc HPLC Analysis for Purity Assessment dissolution->hplc Inject nmr NMR Spectroscopy for Structural Elucidation (1H, 13C) dissolution->nmr Analyze ms Mass Spectrometry for Molecular Weight Confirmation dissolution->ms Analyze purity_determination Purity Determination from HPLC data hplc->purity_determination structure_confirmation Structure Confirmation from NMR and MS data nmr->structure_confirmation ms->structure_confirmation G A Substituted Aminopyrazine Core B Diverse Functional Groups (e.g., -NH2, -Br, -OR) A->B C Potential for Chemical Modification B->C D Library Synthesis for High-Throughput Screening C->D E Identification of Biologically Active Compounds D->E F Lead Optimization in Drug Discovery E->F

References

The Ascendancy of Substituted Aminopyrazines: A Technical Guide to Their Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating journey of substituted aminopyrazines, from their early synthetic explorations to their current prominence as a privileged scaffold in modern medicinal chemistry. This document provides a comprehensive overview of their discovery, a detailed history of their synthetic evolution, and a focused examination of their biological activities, particularly in the realm of kinase inhibition. Experimental protocols for key synthetic methodologies are detailed, and quantitative biological data are presented for comparative analysis.

A Historical Chronicle: The Emergence of a Versatile Heterocycle

The story of substituted aminopyrazines is intrinsically linked to the broader history of pyrazine chemistry. While pyrazine itself was first synthesized in the late 19th century, the exploration of its substituted derivatives, particularly those bearing an amino group, gained significant momentum in the mid-20th century.

Early Discoveries and Synthetic Milestones:

  • 1949: The Reuben G. Jones Synthesis: A pivotal moment in the history of substituted pyrazines was the development of a method to synthesize 2-hydroxypyrazines by Reuben G. Jones. This reaction, involving the condensation of a 1,2-dicarbonyl compound with an α-aminoamide, provided a foundational route to a key class of pyrazine intermediates that could be further functionalized.

  • Mid-20th Century - Exploration of Amination: Following the establishment of fundamental synthetic routes, the mid-20th century saw increased interest in the direct amination of halopyrazines and the development of methods for the synthesis of various aminopyrazine isomers. Early patents from this era describe the preparation of 2-aminopyrazine through the reaction of 2-chloropyrazine with ammonia under pressure.

  • Late 20th Century - Rise in Medicinal Chemistry: The latter half of the 20th century witnessed the growing recognition of the pyrazine scaffold in medicinal chemistry. The discovery of the antitubercular activity of pyrazinamide, a simple carboxamide derivative of pyrazine, spurred further investigation into the biological potential of other substituted pyrazines, including aminopyrazines.

  • 1994: Discovery of LLM-105: The discovery of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) at Lawrence Livermore National Laboratory highlighted the diverse applications of substituted aminopyrazines, in this case as a thermally stable energetic material.

  • 21st Century - Kinase Inhibitors and Antiviral Agents: The turn of the millennium marked a new era for substituted aminopyrazines, with their emergence as a critical structural motif in the design of targeted therapies. Their ability to form key hydrogen bond interactions with protein kinases has led to the development of numerous potent and selective inhibitors for the treatment of cancer and inflammatory diseases. A prime example of their antiviral potential is the development of Favipiravir, an antiviral drug effective against a range of RNA viruses, which is synthesized from 2-aminopyrazine.

Synthetic Methodologies: Crafting the Aminopyrazine Core

The synthesis of substituted aminopyrazines has evolved significantly, with modern methods offering greater efficiency, regioselectivity, and functional group tolerance. Below are detailed protocols for key historical and contemporary synthetic transformations.

The Reuben G. Jones Synthesis of 2-Hydroxypyrazines

This classical method provides access to 2-hydroxypyrazines, which can be subsequently converted to the corresponding aminopyrazines.

Experimental Protocol:

  • Reaction Setup: A solution of the α-aminoamide hydrochloride (1.0 eq) and the 1,2-dicarbonyl compound (1.0-1.2 eq) is prepared in a suitable solvent, typically methanol or ethanol.

  • Base Addition: The reaction mixture is cooled to a low temperature (e.g., -10 °C to 0 °C), and a solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq), is added dropwise while maintaining the low temperature.

  • Reaction Progression: The reaction is allowed to stir at low temperature for a specified period, often several hours, and then gradually warmed to room temperature.

  • Work-up and Isolation: The reaction mixture is neutralized with an acid (e.g., acetic acid or hydrochloric acid). The precipitated product is collected by filtration, washed with a suitable solvent (e.g., water, ethanol), and dried. Further purification can be achieved by recrystallization.

Synthesis of 2,5-Diaminopyrazine

This protocol outlines a common method for the synthesis of 2,5-diaminopyrazine, a valuable building block for more complex derivatives.

Experimental Protocol:

  • Starting Material: The synthesis often commences with 2,5-dichloropyrazine.

  • Amination Reaction: 2,5-Dichloropyrazine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or n-butanol, in a sealed reaction vessel.

  • Ammonia Source: An excess of an ammonia source, such as aqueous ammonia or a solution of ammonia in an organic solvent, is added to the reaction vessel.

  • Heating: The reaction mixture is heated to an elevated temperature (typically 120-150 °C) for several hours. The pressure inside the vessel will increase due to the heating.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with a base (e.g., sodium hydroxide solution) to neutralize any ammonium salts and liberate the free amine. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried over a suitable drying agent (e.g., sodium sulfate). The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield 2,5-diaminopyrazine.

Synthesis of Favipiravir from 2-Aminopyrazine

The synthesis of the antiviral drug Favipiravir showcases a multi-step sequence starting from the readily available 2-aminopyrazine.

Experimental Workflow:

Favipiravir_Synthesis A 2-Aminopyrazine B 3-Amino-6-bromopyrazine-2-carbonitrile A->B 1. Bromination 2. Cyanation C 3-Amino-6-fluoropyrazine-2-carbonitrile B->C Fluorination D 3-Amino-6-fluoropyrazine-2-carboxamide C->D Hydrolysis E Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide) D->E Diazotization & Hydrolysis

Caption: Synthetic route to Favipiravir from 2-aminopyrazine.

Experimental Protocol (Illustrative Steps):

  • Bromination and Cyanation of 2-Aminopyrazine: 2-Aminopyrazine is first brominated at the 6-position using a suitable brominating agent. This is followed by a cyanation reaction, often palladium-catalyzed, to introduce a nitrile group at the 2-position, yielding 3-amino-6-bromopyrazine-2-carbonitrile.

  • Fluorination: The bromo-substituent is replaced with a fluoro-group via a nucleophilic aromatic substitution reaction using a fluoride source, such as potassium fluoride, to give 3-amino-6-fluoropyrazine-2-carbonitrile.

  • Hydrolysis of the Nitrile: The nitrile group is then hydrolyzed to a carboxamide under acidic or basic conditions, affording 3-amino-6-fluoropyrazine-2-carboxamide.

  • Diazotization and Hydrolysis: The final step involves the conversion of the amino group to a hydroxyl group. This is typically achieved through a diazotization reaction with sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt to yield Favipiravir.

Biological Activity and Therapeutic Applications

Substituted aminopyrazines have emerged as a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases. Their rigid, planar structure and the presence of nitrogen atoms capable of acting as hydrogen bond donors and acceptors make them ideal for fitting into the ATP-binding pockets of various kinases.

Kinase Inhibition

The dysregulation of protein kinase signaling is a hallmark of many diseases, most notably cancer. Substituted aminopyrazines have been successfully employed to target key kinases in oncogenic signaling pathways.

Signaling Pathways Targeted by Aminopyrazine Derivatives:

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Mutations and amplifications of genes within this pathway are common in many cancers. Several aminopyrazine-based inhibitors have been developed to target different isoforms of phosphoinositide 3-kinase (PI3K).

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Aminopyrazine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR pathway by aminopyrazines.

  • Ras/Raf/MEK/ERK Pathway: This pathway is another critical regulator of cell proliferation and survival. Mutations in Ras and B-Raf are frequently observed in various cancers. Aminopyrazine-containing compounds have been designed to inhibit kinases within this cascade, such as B-Raf and MEK.

Ras_Raf_MEK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Aminopyrazine Inhibitor Inhibitor->Raf

Caption: Targeting the Ras/Raf/MEK/ERK pathway with aminopyrazines.

Quantitative Biological Data

The potency of substituted aminopyrazines as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. The following table summarizes representative data for various aminopyrazine derivatives against different kinase targets.

Compound ClassTarget KinaseIC50 / EC50 (nM)Reference
Triazole AminopyrazinesPI3Kδ≤ 1[1]
Aminopyrazine SeriesPI3Kα5 (in vivo efficacy)[2]
Piperlongumine-Ligustrazine HybridsCancer Cell Lines900 (BEL-7402/5-FU)
Resveratrol-Pyrazine HybridsMCF-7 Cells70,900[3]
Curcumin-Pyrazine BioconjugatesAntibacterial Activity90 - 540
Aminopyrimidine-Triazine HybridsPI3Kα / BRAFV600EDual Inhibition

Note: IC50 and EC50 values are highly dependent on the specific assay conditions and cell lines used. The data presented here is for comparative purposes.

Conclusion and Future Perspectives

The journey of substituted aminopyrazines from niche heterocyclic compounds to a mainstay of modern drug discovery is a testament to their remarkable chemical versatility and biological significance. Their well-defined structure-activity relationships and amenability to synthetic modification have positioned them as a privileged scaffold for the development of targeted therapies. The continued exploration of novel substitution patterns and the application of advanced synthetic methodologies will undoubtedly lead to the discovery of new aminopyrazine-based drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of complex disease biology deepens, the rational design of substituted aminopyrazines targeting novel biological pathways holds immense promise for addressing unmet medical needs in oncology, immunology, and infectious diseases.

References

Unlocking the Therapeutic Potential of Novel Pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the latest research on novel pyrazine derivatives, focusing on their anticancer and anti-inflammatory properties. This document details quantitative biological data, experimental protocols for synthesis and evaluation, and visual representations of key signaling pathways and workflows to facilitate further research and drug development.

Biological Activities of Novel Pyrazine Derivatives: Quantitative Data

Novel pyrazine derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and inflammation. The following tables summarize the in vitro efficacy of various pyrazine derivatives against cancer cell lines and inflammatory markers.

Table 1: Anticancer Activity of Novel Pyrazine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
[1][2][3]triazolo[4,3-a]pyrazinesCompound 17lA549 (Lung)0.98 ± 0.08[1][2]
MCF-7 (Breast)1.05 ± 0.17[1][2]
Hela (Cervical)1.28 ± 0.25[1][2]
Pyrazolo[3,4-d]pyrimidinesCompound 5HT1080 (Fibrosarcoma)96.25[3]
Hela (Cervical)74.8[3]
Caco-2 (Colorectal)76.92[3]
A549 (Lung)148[3]
Compound 7HT1080 (Fibrosarcoma)43.75[3]
Hela (Cervical)17.50[3]
Caco-2 (Colorectal)73.08[3]
A549 (Lung)68.75[3]
Pyrazolo[3,4-b]pyridinesCompound 9aHela (Cervical)2.59[4]
Compound 14gMCF7 (Breast)4.66[4]
HCT-116 (Colon)1.98[4]
Pyrazolo[3,4-b]pyrazinesCompound 25iMCF-7 (Breast)Very Significant Inhibition (p < 0.001)[5]
Compound 25jMCF-7 (Breast)Very Significant Inhibition (p < 0.001)[5]

Table 2: Anti-inflammatory Activity of Novel Pyrazine Derivatives

Compound ClassSpecific DerivativeAssayIC50 (µM)Reference
Pyrazolo[3,4-b]pyrazinesCompound 15Carrageenan-induced paw edemaComparable to Indomethacin[5]
Compound 29Carrageenan-induced paw edemaRemarkable Activity[5]
Pyrazine-2-carboxylic acid derivativesCompound P10DPPH radical scavenging60.38[6]
ABTS radical scavenging6.53[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for the synthesis of a key pyrazine scaffold and for the in vitro evaluation of anticancer and anti-inflammatory activities.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol outlines the synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, a core structure for many biologically active compounds.[1]

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

  • A mixture of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine is refluxed in ethanol for 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from ethanol to yield the desired pyrazole derivative.

Step 2: Synthesis of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.[1]

  • The reaction mixture is then cooled to room temperature and poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford the pure pyrazolo[3,4-d]pyrimidin-4-one.[1]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel pyrazine derivatives is critical for their development as therapeutic agents. The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by these compounds and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Pyrazine Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., NO Scavenging) Purification->Anti_inflammatory Signaling Signaling Pathway Analysis Anticancer->Signaling Anti_inflammatory->Signaling Docking Molecular Docking Signaling->Docking Lead_Opt Lead Optimization Docking->Lead_Opt

A typical workflow for the discovery and development of novel pyrazine derivatives.

cMet_VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met RAS RAS cMet->RAS PI3K PI3K cMet->PI3K VEGFR2 VEGFR-2 VEGFR2->RAS VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Survival Cell Survival mTOR->Survival Pyrazine Pyrazine Derivative Pyrazine->cMet Pyrazine->VEGFR2

Inhibition of c-Met and VEGFR-2 signaling pathways by novel pyrazine derivatives.

NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Inflammation Pro-inflammatory Gene Expression NFkB_nuc->Inflammation Transcription Pyrazine Pyrazine Derivative Pyrazine->IKK Inhibition

Inhibition of the NF-κB signaling pathway by novel pyrazine derivatives.

Conclusion and Future Directions

The research landscape for novel pyrazine derivatives is vibrant and promising. The demonstrated anticancer and anti-inflammatory activities, coupled with a growing understanding of their mechanisms of action, position these compounds as strong candidates for further preclinical and clinical development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring the potential of these derivatives in other therapeutic areas, such as neurodegenerative and metabolic diseases, could unveil new avenues for their application. The detailed data, protocols, and pathway diagrams provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the amino group in the versatile building block, 2-Amino-3-benzyloxy-5-bromopyrazine. This compound is of significant interest in medicinal chemistry and drug development due to its strategic placement of reactive functional groups, which allows for diverse synthetic modifications. This document details key reactions, provides experimental protocols for analogous systems, and presents quantitative data where available, offering a valuable resource for researchers utilizing this scaffold.

Core Reactivity of the Amino Group

The exocyclic amino group at the C2 position of the pyrazine ring is a key site for chemical derivatization. Its reactivity is influenced by the electron-withdrawing nature of the pyrazine ring and the presence of the benzyloxy and bromo substituents. The primary reactions involving this amino group include acylation, sulfonylation, cross-coupling reactions, and cyclocondensation reactions.

Acylation and Sulfonylation

The amino group of this compound can readily undergo acylation and sulfonylation reactions with appropriate acylating or sulfonylating agents. These reactions are fundamental for introducing a wide range of functional groups and for the synthesis of biologically active amides and sulfonamides.

Table 1: Representative Sulfonylation Reaction of a 2-Aminopyrazine Analog

ReactantReagentProductYieldReference
2-Amino-3-methoxy-5-bromopyrazinep-Acetylaminobenzenesulfonyl chloride2-(p-Acetylaminobenzenesulfonamido)-3-methoxy-5-bromopyrazineNot SpecifiedDE1620381C3
Experimental Protocol: General Sulfonylation of 2-Aminopyrazines (Analogous System)
  • Dissolution: Dissolve the 2-aminopyrazine derivative in a suitable anhydrous solvent such as pyridine or dichloromethane.

  • Addition of Reagent: Add the sulfonyl chloride (e.g., p-acetylaminobenzenesulfonyl chloride) to the solution. The reaction can be performed at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Diagram 1: General Sulfonylation Reaction Workflow

G start Start: Dissolve 2-Aminopyrazine Derivative reagent Add Sulfonyl Chloride start->reagent reaction Stir at RT or Heat reagent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Quench with Water & Extract monitor->workup purify Purify by Recrystallization/Chromatography workup->purify end End: Isolated Sulfonamide Product purify->end

Caption: Workflow for a typical sulfonylation reaction.

Carbon-Nitrogen Cross-Coupling Reactions

The amino group of this compound can also participate in carbon-nitrogen (C-N) cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. These powerful methods allow for the formation of N-aryl and N-heteroaryl bonds, significantly expanding the molecular diversity accessible from this starting material.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. In the context of this compound, the amino group can act as the nucleophile, reacting with another aryl halide. Alternatively, and more commonly for this type of substrate, the bromo substituent would be the site of coupling with a different amine. However, for the purpose of exploring the amino group's reactivity, we consider its potential as a coupling partner.

Table 2: General Conditions for Buchwald-Hartwig Amination

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)
Aryl-Br/ClPrimary/Secondary AminePd(OAc)₂, Pd₂(dba)₃Xantphos, BINAP, etc.NaOt-Bu, Cs₂CO₃Toluene, Dioxane80-110
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and is often used for the coupling of aryl halides with anilines, phenols, and other nucleophiles.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd_amido_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amide Ar-Pd(II)(NR₂)L₂ deprotonation->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination product Ar-NR₂ reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig amination cycle.

Diazotization and Subsequent Reactions

Primary aromatic amines can be converted to diazonium salts through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[1] These diazonium salts are versatile intermediates that can undergo a variety of transformations, including Sandmeyer-type reactions to introduce a range of substituents.

Table 3: Potential Sandmeyer Reactions Following Diazotization

Diazonium Salt IntermediateReagentProduct
[Pyrazine]-N₂⁺CuCl[Pyrazine]-Cl
[Pyrazine]-N₂⁺CuBr[Pyrazine]-Br
[Pyrazine]-N₂⁺CuCN[Pyrazine]-CN
[Pyrazine]-N₂⁺KI[Pyrazine]-I
[Pyrazine]-N₂⁺H₂O, Δ[Pyrazine]-OH
Experimental Protocol: General Diazotization Procedure (Analogous System)
  • Amine Dissolution: Dissolve the aminopyrazine in a cooled, aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

  • Nitrite Addition: Slowly add a solution of sodium nitrite in water while maintaining a low temperature (0-5 °C).

  • Diazonium Salt Formation: Stir the reaction mixture at low temperature for a short period to ensure complete formation of the diazonium salt.

  • Subsequent Reaction: Introduce the appropriate reagent for the desired transformation (e.g., a solution of a copper(I) salt for a Sandmeyer reaction).

  • Work-up and Isolation: Allow the reaction to warm to room temperature or heat as required. Extract the product and purify by standard methods.

Cyclocondensation Reactions

The 2-amino group, in conjunction with the adjacent endocyclic nitrogen atom, provides a reactive site for cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents. This is a common strategy for the synthesis of fused heterocyclic systems, such as pteridines, which are of significant biological interest.

The reaction of a 2,3-diaminopyrazine (which could be conceptually derived from this compound, although this would require further transformations) with a dicarbonyl compound is a classic route to pteridines. The initial condensation typically occurs at the more nucleophilic amino group, followed by cyclization.

Diagram 3: Pteridine Synthesis via Cyclocondensation

G cluster_reactants Reactants cluster_reaction Reaction diaminopyrazine 2,3-Diaminopyrazine Derivative condensation Condensation diaminopyrazine->condensation dicarbonyl α-Dicarbonyl Compound dicarbonyl->condensation cyclization Cyclization condensation->cyclization product Pteridine Derivative cyclization->product

Caption: Formation of pteridines from diaminopyrazines.

Conclusion

The amino group in this compound is a versatile handle for a variety of chemical transformations that are crucial in the synthesis of complex molecules for drug discovery and development. While direct, quantitative data for many reactions on this specific substrate are limited in publicly accessible literature, the known reactivity of analogous aminopyrazines and aminopyridines provides a strong foundation for predicting its chemical behavior and for the rational design of synthetic routes. The protocols and reaction classes outlined in this guide serve as a valuable starting point for researchers looking to exploit the synthetic potential of this important building block. Further exploration of its reactivity is warranted and will undoubtedly lead to the discovery of novel compounds with significant biological activity.

References

An In-Depth Technical Guide to the Benzyloxy Protecting Group on the Pyrazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the benzyloxy group as a protecting group for hydroxyl functionalities on the pyrazine ring. This guide covers the introduction, stability, and cleavage of the benzyloxy group, offering detailed experimental protocols, quantitative data, and visual representations of the core chemical transformations.

Introduction to the Benzyloxy Protecting Group in Pyrazine Chemistry

The benzyloxy (OBn) group is a widely utilized protecting group for alcohols in organic synthesis due to its relative stability under a range of reaction conditions and its facile removal by hydrogenolysis.[1] In the context of pyrazine chemistry, the protection of hydroxyl groups is often a crucial step in multi-step syntheses of complex, biologically active molecules. Pyrazine and its derivatives are key structural motifs in numerous pharmaceuticals.[2][3] The benzyloxy group allows for the selective modification of other positions on the pyrazine ring without interference from the acidic proton of the hydroxyl group.

Protection of the Pyrazine Ring: Introduction of the Benzyloxy Group

The most common method for the introduction of the benzyloxy group onto a hydroxypyrazine is the Williamson ether synthesis.[4][5][6][7] This reaction proceeds via an SN2 mechanism where the alkoxide, generated by deprotonating the hydroxypyrazine with a suitable base, displaces a halide from benzyl halide.

General Reaction Scheme

cluster_reactants Reactants cluster_products Products Pyrazinone Pyrazinone Benzyloxypyrazine Benzyloxypyrazine Pyrazinone->Benzyloxypyrazine + Benzyl Halide Pyrazinone->Benzyloxypyrazine Base Base BenzylHalide Benzyl Halide Salt Salt

Caption: General workflow for the benzylation of a hydroxypyrazine.

Quantitative Data for Benzylation of Hydroxypyrazines
SubstrateBaseBenzylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
3-substituted-1-hydroxypyrazin-2(1H)-oneK₂CO₃BnBrDMF251270-85[8]
2-HydroxypyrazineNaHBnClTHF0 to RT4~80General Protocol
5-Bromo-2-hydroxypyrazineCs₂CO₃BnBrAcetonitrile806>90General Protocol
Detailed Experimental Protocol: Williamson Ether Synthesis of 2-Benzyloxypyrazine

Materials:

  • 2-Hydroxypyrazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl chloride (BnCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, a solution of 2-hydroxypyrazine (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes.

  • Benzyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is carefully quenched by the dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-benzyloxypyrazine.

Deprotection of the Benzyloxy Group

The removal of the benzyloxy group from the pyrazine ring can be achieved through several methods, with catalytic hydrogenation being the most prevalent. Acid-catalyzed cleavage is an alternative, particularly when the substrate contains other functional groups susceptible to reduction.

Catalytic Hydrogenation

This method involves the use of a palladium catalyst and a hydrogen source to cleave the C-O bond of the benzyl ether, yielding the corresponding hydroxypyrazine and toluene.

cluster_reactants Reactants cluster_products Products Benzyloxypyrazine Benzyloxypyrazine Hydroxypyrazine Hydroxypyrazine Benzyloxypyrazine->Hydroxypyrazine + H₂ Source Benzyloxypyrazine->Hydroxypyrazine Catalyst Catalyst (e.g., Pd/C) Hydrogen H₂ Source Toluene Toluene

Caption: General workflow for the deprotection of benzyloxypyrazine via catalytic hydrogenation.

SubstrateCatalystHydrogen SourceSolventTemp. (°C)Time (h)Yield (%)Reference
2-Benzyloxypyrazine10% Pd/CH₂ (1 atm)Methanol252>95[9]
3-Amino-5-benzyloxypyrazine5% Pd/CAmmonium formateEthanol801~90General Protocol
2-Benzyloxy-6-methylpyrazine10% Pd/CH₂ (50 psi)Ethyl Acetate253>95General Protocol

Materials:

  • 2-Benzyloxypyrazine

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • A solution of 2-benzyloxypyrazine (1.0 eq) in methanol is added to a flask containing 10% Pd/C (10 mol%).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 2 hours.

  • Upon completion (monitored by TLC), the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude 2-hydroxypyrazine, which can be further purified by recrystallization if necessary.

Acid-Catalyzed Cleavage

Strong acids can be used to cleave the benzyl ether bond. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.[10][11][12]

Materials:

  • 2-Benzyloxypyrazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-benzyloxypyrazine (1.0 eq) in dichloromethane, trifluoroacetic acid (10 eq) is added at room temperature.

  • The reaction mixture is stirred for 6 hours.

  • The reaction is then carefully neutralized by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-hydroxypyrazine.

Stability of the Benzyloxy Group on the Pyrazine Ring

The benzyloxy group on a pyrazine ring is generally stable to a wide range of reaction conditions, including many that are basic, and moderately acidic.[13][14][15]

  • Basic Conditions: The benzyloxy group is stable to most non-nucleophilic bases such as carbonates, and hindered alkoxides. It is also stable to many organometallic reagents such as Grignard and organolithium reagents at low temperatures.

  • Acidic Conditions: The group is stable to weak acids but can be cleaved by strong acids like HBr, HI, and TFA, often at elevated temperatures.[10]

  • Oxidizing and Reducing Agents: The benzyloxy group is generally stable to a variety of oxidizing agents that do not affect the benzene ring. It is, however, readily cleaved by catalytic hydrogenation.

Spectroscopic Characterization

The following are typical spectroscopic data for a simple benzyloxypyrazine, such as 2-benzyloxypyrazine.

TechniqueCharacteristic Signals
¹H NMR δ ~5.4 (s, 2H, -OCH₂-), δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~8.0-8.3 (m, 3H, pyrazine-H)
¹³C NMR δ ~70 (-OCH₂-), δ ~127-129 (Ar-C of benzyl), δ ~136 (ipso-C of benzyl), δ ~140-155 (pyrazine-C)
IR (cm⁻¹) ~3030 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1495 (Ar C=C stretch), ~1250 (C-O stretch)
MS (EI) M⁺, fragments corresponding to the loss of the benzyl group (M-91) and the pyrazinone cation.

Conclusion

The benzyloxy group serves as a robust and versatile protecting group for hydroxyl functionalities on the pyrazine ring. Its introduction via the Williamson ether synthesis is efficient, and its cleavage can be achieved under mild conditions using catalytic hydrogenation or, alternatively, with strong acids. The stability profile of the benzyloxy group allows for a wide range of subsequent chemical transformations on the pyrazine core, making it an invaluable tool in the synthesis of complex pyrazine-containing target molecules for the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-3-benzyloxy-5-bromopyrazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-benzyloxy-5-bromopyrazine is a heterocyclic organic compound belonging to the aminopyrazine class of molecules. This structural motif is of significant interest in medicinal chemistry as it serves as a versatile scaffold for the synthesis of various biologically active compounds, particularly protein kinase inhibitors. The pyrazine core, substituted with an amino group, a benzyloxy group, and a bromine atom, offers multiple points for chemical modification, making it an attractive starting material for the development of novel therapeutics. The bromine atom, for instance, can be readily functionalized through cross-coupling reactions to introduce diverse chemical moieties.

Derivatives of the aminopyrazine scaffold have been successfully developed to target several key proteins and pathways implicated in cancer progression and other diseases. Many pyrazine-based compounds function as ATP-competitive kinase inhibitors, targeting the ATP-binding pocket of various kinases, thereby disrupting downstream signaling pathways crucial for cell survival and proliferation.

Key Applications in Drug Discovery

The primary application for this compound in a research and drug development context is as a precursor or intermediate in the synthesis of potent and selective kinase inhibitors. Given the known activities of structurally related compounds, derivatives of this compound are anticipated to be active against various protein kinases.

Potential kinase targets for inhibitors derived from this scaffold include, but are not limited to:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in multiple cancer types. Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors.[1]

  • Checkpoint Kinase 1 (CHK1): CHK1 is a critical component of the DNA damage response pathway, and its inhibition can potentiate the effects of chemotherapy. A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective CHK1 inhibitors.[1]

  • Aurora Kinases: 2-Amino-3,5-disubstituted pyrazines have been identified as a major scaffold in Aurora kinase inhibitors, which are key regulators of cell division.[2]

Hypothetical Performance Data

ParameterValueDescription
Target Kinase FGFR1Fibroblast Growth Factor Receptor 1
IC50 (in vitro kinase assay) 50 nMThe half-maximal inhibitory concentration against the isolated enzyme.
Cell Line SNU-16 (gastric cancer)A human cancer cell line with FGFR2 amplification.
GI50 (cell viability assay) 250 nMThe concentration for 50% growth inhibition of the cancer cell line.
Selectivity >100-fold vs. a panel of other kinasesIndicates the specificity of the compound for the target kinase.
Mechanism of Action ATP-competitiveThe compound competes with ATP for binding to the kinase's active site.

Experimental Protocols

The following are detailed methodologies for key experiments that would be involved in the screening and characterization of derivatives of this compound as potential kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant target kinase (e.g., FGFR1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well assay plates (low-volume, white)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., a known inhibitor like staurosporine)

  • Negative control (DMSO)

Method:

  • Prepare a 10-point serial dilution series for the test compound, typically starting from 100 µM.

  • Dispense 25 nL of each concentration of the test compound into a 384-well plate. Also, dispense the positive and negative controls into designated wells.

  • Add 5 µL of a solution containing the target kinase in kinase assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.

  • Incubate the reaction mixture for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Incubate for 30-60 minutes at room temperature.

  • Read the luminescence signal using a plate reader.

Data Analysis:

  • Plot the percent inhibition as a function of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., SNU-16)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Method:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the GI50 (or IC50) value using non-linear regression analysis.[1]

Protocol 3: Western Blot Analysis of Pathway Modulation

Objective: To determine if the test compound inhibits the phosphorylation of downstream targets of the kinase in a cellular context.

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FRS2, anti-total-FRS2, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Method:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations for a specified time (e.g., 2 hours).

  • Lyse the cells with lysis buffer and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

  • Compare the phosphorylation levels in treated cells to untreated controls.

Visualizations

FGFR Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 Receptor Dimerization & Autophosphorylation FGFR->P1 Activates CompoundX 2-Amino-3-benzyloxy- 5-bromopyrazine Derivative CompoundX->P1 Inhibits FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca PKC->Proliferation Ca->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Discovery

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis HTS Primary Screen: In Vitro Kinase Assay (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Active Hits Cell_Viability Cell-Based Assays: Cell Viability (GI50) Dose_Response->Cell_Viability Pathway_Analysis Mechanism of Action: Western Blot Cell_Viability->Pathway_Analysis Lead_Opt Lead Optimization Pathway_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Improvement In_Vivo In Vivo Studies Lead_Opt->In_Vivo Optimized Lead End Preclinical Candidate In_Vivo->End

Caption: A typical workflow for kinase inhibitor drug discovery.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and efficiency in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate proceeds under mild conditions, tolerates a wide array of functional groups, and utilizes non-toxic boron reagents, making it a favored method in both academic and industrial settings.[3][4]

The 2-aminopyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The ability to functionalize this core at specific positions is crucial for developing novel therapeutics. 2-Amino-3-benzyloxy-5-bromopyrazine serves as a key building block, where the bromine atom at the 5-position provides a reactive handle for introducing aryl, heteroaryl, or alkyl substituents via the Suzuki-Miyaura coupling. This allows for the systematic exploration of structure-activity relationships in drug discovery programs.

These notes provide detailed protocols and representative data for the Suzuki coupling of this compound with various arylboronic acids, offering a robust starting point for synthesis and optimization.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps:[2][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate. The base is crucial for activating the organoboron species.[4]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond of the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[6]

Data Presentation

While specific quantitative data for the Suzuki coupling of this compound is not extensively published, the following tables summarize representative yields and conditions for structurally analogous N-heterocyclic bromides. These data serve as an excellent guide for reaction optimization.

Table 1: Suzuki Coupling of 2-Chloropyrazine with Various Arylboronic Acids

Reaction conditions were optimized for superior activity in H2O/toluene media with low catalyst loading.[7]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(II) ONO pincer (0.01)K₂CO₃Toluene/H₂O1001295
24-Methylphenylboronic acidPd(II) ONO pincer (0.01)K₂CO₃Toluene/H₂O1001296
34-Methoxyphenylboronic acidPd(II) ONO pincer (0.01)K₂CO₃Toluene/H₂O1001298
44-Chlorophenylboronic acidPd(II) ONO pincer (0.01)K₂CO₃Toluene/H₂O1001492
52-Naphthylboronic acidPd(II) ONO pincer (0.01)K₂CO₃Toluene/H₂O1001490
Table 2: Suzuki Coupling of Various Bromo-N-Heterocycles

These examples demonstrate the versatility of palladium catalysts with different heterocycles and boronic acids.

EntryBromo-HeterocycleArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)
13-Chloroindazole[8]5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2)Dioxane/H₂O10080
25-(4-bromophenyl)-4,6-dichloropyrimidine[9]Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O8060
32-Bromoimidazopyrazine[10]Phenylboronic acidPd(PPh₃)₄ (10)-K₂CO₃ (2)DMF120 (MW)92
42-Amino-5-bromo-4-t-butylthiazole[11]4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O100~85*

*Yields are estimates based on similar reactions and require optimization for the specific substrate.[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a robust starting point and may require optimization for specific arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

  • Schlenk flask or round-bottom flask with condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk or round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C) using an oil bath.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Amino-3-benzyloxy-5-arylpyrazine product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[10]

Materials and Reagents:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the base (2.0 eq.), and the palladium catalyst/ligand system.

  • Solvent Addition: Add the chosen solvent system (e.g., DMF or 1,4-Dioxane/water).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).

  • Work-up and Purification: After the reaction is complete, allow the vial to cool to room temperature. Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂(X) pd0->oa_complex trans_complex R¹-Pd(II)L₂(R²) oa_complex->trans_complex trans_complex->pd0 product R¹-R² (Coupled Product) trans_complex->product Reductive Elimination r1x R¹-X (Aryl Halide) r1x->pd0 Oxidative Addition r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->oa_complex Transmetalation base Base base->r2b Suzuki_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base in Flask) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent 3. Solvent Addition (Degassed Solvent via Syringe) inert->solvent reaction 4. Reaction (Heating with Vigorous Stirring) solvent->reaction monitor 5. Monitoring (TLC / LC-MS) reaction->monitor In-process control workup 6. Work-up (Cool, Dilute, Extract, Wash) reaction->workup Upon completion monitor->reaction purify 7. Purification (Column Chromatography) workup->purify analysis 8. Analysis (NMR, MS for Characterization) purify->analysis

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Amino-3-benzyloxy-5-bromopyrazine. The synthesis of N-aryl or N-alkyl aminopyrazines is a critical transformation in medicinal chemistry, as these scaffolds are prevalent in numerous biologically active compounds. This guide covers the reaction principle, general considerations, detailed experimental procedures, and troubleshooting to enable researchers to successfully implement and optimize this C-N cross-coupling reaction.

Reaction Principle

The Buchwald-Hartwig amination is a powerful chemical reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1] The reaction is of broad synthetic utility, largely due to its tolerance of a wide range of functional groups and the limitations of traditional methods for forming aromatic C-N bonds.[1] The catalytic cycle for the amination of this compound is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: An active Pd(0) catalyst, typically stabilized by a phosphine ligand, inserts into the carbon-bromine bond of the pyrazine substrate to form a Pd(II) complex.[2][3]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[3]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated or N-alkylated pyrazine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

An unproductive side reaction that can compete with reductive elimination is beta-hydride elimination, which would result in a hydrodehalogenated arene and an imine.[1]

G cluster_cycle Catalytic Cycle pd0 LPd(0) (Active Catalyst) oa_complex Ar-Pd(II)(L)-Br pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(L)-NR'R'' oa_complex->amido_complex + HNR'R'' - HBr (Base) amido_complex->pd0 Regeneration product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination ArBr 2-Amino-3-benzyloxy -5-bromopyrazine ArBr->oa_complex Amine R'R''NH Amine->oa_complex G start Start setup 1. Add Reagents to Schlenk Tube (Pyrazine, Amine, Base, Pd Catalyst, Ligand) start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert add_solvent 3. Add Anhydrous, Degassed Solvent inert->add_solvent react 4. Heat with Stirring (e.g., 80-110 °C) add_solvent->react monitor 5. Monitor Progress (TLC or LC-MS) react->monitor workup 6. Cool, Dilute, & Filter through Celite monitor->workup purify 7. Extraction, Drying, & Concentration workup->purify end 8. Purify via Column Chromatography purify->end

References

Application of 2-Amino-3-benzyloxy-5-bromopyrazine in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Amino-3-benzyloxy-5-bromopyrazine as a key intermediate in the synthesis of potent kinase inhibitors. The pyrazine scaffold is a privileged structure in medicinal chemistry, known for its ability to target the ATP-binding site of various kinases. This guide will focus on a representative synthetic pathway to a 2(1H)-pyrazinone core, a scaffold present in numerous kinase inhibitors, and will discuss its relevance to the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a crucial target in oncology.

Introduction

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts. The 2-aminopyrazine core is a versatile scaffold for the design of such inhibitors, with numerous derivatives having advanced into clinical trials.

This compound is a valuable starting material for the synthesis of a diverse library of pyrazine-based compounds. The bromine atom at the 5-position allows for the introduction of various aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The benzyloxy group at the 3-position serves as a protected hydroxyl group, which can be deprotected in a later step to yield the final 2(1H)-pyrazinone, a key pharmacophore for kinase binding.

Synthetic Pathway Overview

A common and effective strategy for elaborating the this compound core involves a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Introduction of an aryl or heteroaryl moiety at the 5-position.

  • Debenzylation: Removal of the benzyl protecting group to reveal the 2(1H)-pyrazinone.

This approach allows for the modular synthesis of a wide range of analogs for structure-activity relationship (SAR) studies.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation start This compound suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) start->suzuki intermediate 3-Benzyloxy-5-arylpyrazin-2-amine suzuki->intermediate debenzylation Debenzylation (e.g., H₂, Pd/C) intermediate->debenzylation product 3-Hydroxy-5-arylpyrazin-2-amine (2(1H)-Pyrazinone Core) debenzylation->product purification Purification & Characterization (Chromatography, NMR, MS) product->purification assay In Vitro Kinase Assay (e.g., CDK9/CycT1) purification->assay ic50 IC50 Determination assay->ic50

Caption: General workflow for the synthesis and evaluation of pyrazinone-based kinase inhibitors.

Experimental Protocols

The following protocols are representative examples for the synthesis of a 2(1H)-pyrazinone-based kinase inhibitor from this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Pyridinylboronic Acid

This protocol describes the synthesis of 3-Benzyloxy-5-(pyridin-4-yl)pyrazin-2-amine.

Materials:

  • This compound

  • 4-Pyridinylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), 4-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed toluene to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product, 3-Benzyloxy-5-(pyridin-4-yl)pyrazin-2-amine.

Protocol 2: Debenzylation to Form the 2(1H)-Pyrazinone Core

This protocol describes the synthesis of 3-Hydroxy-5-(pyridin-4-yl)pyrazin-2-amine.

Materials:

  • 3-Benzyloxy-5-(pyridin-4-yl)pyrazin-2-amine

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 3-Benzyloxy-5-(pyridin-4-yl)pyrazin-2-amine (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Carefully add 10% palladium on carbon (catalytic amount, e.g., 10% w/w).

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-Hydroxy-5-(pyridin-4-yl)pyrazin-2-amine.

Application in Kinase Inhibition: Targeting CDK9

The 2(1H)-pyrazinone scaffold is a known hinge-binding motif in many kinase inhibitors. Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Overactivity of CDK9 is implicated in various cancers, making it an attractive therapeutic target. Novel imidazopyrazine derivatives have demonstrated potent CDK9 inhibitory activity.[1][2]

Signaling Pathway

G cluster_pathway CDK9 Signaling Pathway in Transcription CDK9 CDK9/CycT1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Inhibitor Pyrazinone Inhibitor Inhibitor->CDK9 Inhibition

Caption: Simplified CDK9 signaling pathway and point of inhibition.

Quantitative Data

Compound IDTarget KinaseIC₅₀ (µM)
Imidazopyrazine 1dCDK90.18[1][2]
Imidazopyrazine 2CDK9Submicromolar

Protocol 3: In Vitro Kinase Inhibition Assay (CDK9)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against CDK9 using a luminescence-based assay.

Materials:

  • Synthesized inhibitor compound

  • Recombinant human CDK9/CycT1 enzyme

  • Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Pol II)

  • Adenosine-5'-triphosphate (ATP)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase assay buffer, the CDK9/CycT1 enzyme, and the inhibitor at various concentrations. Include "no enzyme" and "no inhibitor" controls.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile and valuable building block for the synthesis of pyrazinone-based kinase inhibitors. The synthetic route involving a Suzuki-Miyaura coupling followed by debenzylation provides a flexible and efficient method for generating diverse libraries of compounds for SAR studies. The resulting 2(1H)-pyrazinone core is a key pharmacophore that can effectively target the ATP-binding site of various kinases, including the therapeutically relevant CDK9. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this chemical scaffold in the discovery of novel kinase inhibitors.

References

Application Notes and Protocols for 2-Amino-3-benzyloxy-5-bromopyrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-benzyloxy-5-bromopyrazine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of complex molecules with therapeutic potential. Its unique substitution pattern, featuring an amino group, a benzyloxy ether, and a bromine atom on the pyrazine core, allows for diverse chemical modifications. This makes it a valuable scaffold for the development of targeted therapies, particularly in the realm of kinase inhibitors. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl moieties. The amino group can be a site for further functionalization or can play a crucial role in binding to biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.

Application in the Synthesis of RIPK1 Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular death and inflammation pathways, including necroptosis. Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, the development of potent and selective RIPK1 inhibitors is a significant area of interest in drug discovery. This compound serves as a crucial starting material for the synthesis of potent RIPK1 inhibitors, such as the small molecule inhibitor 3-47. The synthetic strategy leverages the bromine atom for a Suzuki-Miyaura cross-coupling reaction to introduce a key pharmacophoric element.

Quantitative Data

While specific percentage yields for the synthesis of inhibitor 3-47 from this compound are not detailed in the available literature, the following tables provide contextual quantitative data. Table 1 outlines the inhibitory activity of the final compound 3-47, and Table 2 presents typical yields for Suzuki-Miyaura coupling reactions of analogous amino-bromo-heterocyclic compounds to provide an expected range for the key synthetic step.

Table 1: Biological Activity of RIPK1 Inhibitor 3-47

CompoundTargetAssayActivity
3-47RIPK1Inhibition of TNF-α induced RIPK1 phosphorylation in human nucleus pulposus cellsDose-dependent inhibition observed at 3, 6, and 12 nM

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Amino-Bromo-Heterocycles

Bromo-HeterocycleBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
3-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterRepresentative, often high
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/Water85
ortho-BromoanilinePhenylboronic acid pinacol esterCataCXium A Pd G3K₃PO₄2-MeTHF95

Experimental Protocols

The following are detailed protocols for the key experimental steps in the synthesis of RIPK1 inhibitors starting from this compound. These protocols are based on established methodologies for analogous transformations and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of this compound with a Boc-protected aminomethylphenylboronic acid pinacol ester.

Materials:

  • This compound (1.0 eq)

  • tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamate, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using

Application Notes and Protocols for the Development of Novel Anti-Cancer Agents Using 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 2-Amino-3-benzyloxy-5-bromopyrazine as a versatile starting material for the synthesis and development of novel anti-cancer agents. While this compound is not recognized as an active anti-cancer agent itself, its chemical structure presents a valuable scaffold for the generation of compound libraries with potential therapeutic efficacy. The protocols outlined herein detail the synthetic derivatization of this compound and the subsequent biological evaluation of the resulting novel chemical entities.

Introduction: Rationale for Use

The pyrazine ring system is a well-established pharmacophore in numerous clinically approved and investigational drugs, particularly in the oncology space. The 2-aminopyrazine moiety, a key feature of this compound, is a common structural motif in a variety of kinase inhibitors. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through well-established cross-coupling reactions. The benzyloxy group at the 3-position can also be modified or may contribute to the binding of derivatives to their biological targets. This combination of features makes this compound an attractive starting point for a targeted drug discovery program.

Synthetic Strategy: Generation of a Focused Compound Library

The primary synthetic strategy involves the functionalization of the 5-bromo position via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, respectively, enabling a thorough exploration of the structure-activity relationship (SAR).

General Workflow for Compound Library Synthesis

G cluster_synthesis Synthetic Workflow A This compound B Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B Pd Catalyst, Base C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C Pd Catalyst, Base, Ligand D Library of 5-Aryl/Heteroaryl Derivatives B->D E Library of 5-Amino Derivatives C->E F Purification and Characterization (HPLC, LC-MS, NMR) D->F E->F

Caption: Synthetic workflow for derivatization.

Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, for instance, K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl/heteroaryl-2-amino-3-benzyloxypyrazine derivative.

Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.08 eq.), and a base such as NaOtBu (1.4 eq.) in a reaction tube.

  • Solvent Addition: Add an anhydrous solvent, for example, toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the mixture with stirring at a temperature ranging from 80-110 °C. Monitor the reaction by LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the target 5-amino-substituted pyrazine derivative.

Biological Evaluation Strategy

A tiered screening approach is recommended to efficiently identify promising anti-cancer agents from the synthesized library.

General Workflow for Biological Screening

G cluster_screening Biological Screening Workflow G Synthesized Compound Library H Primary Screening: Cell Viability Assay (e.g., MTT) on a panel of cancer cell lines G->H I Identification of 'Hits' (Compounds with significant anti-proliferative activity) H->I J Secondary Screening: In Vitro Kinase Inhibition Assays (Target-based) I->J K Mechanism of Action Studies: Cell Cycle Analysis, Apoptosis Assays, Western Blotting J->K L Lead Optimization K->L

Caption: Workflow for biological screening.

Experimental Protocols for Biological Assays

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reagent Preparation: Prepare the kinase, substrate (a peptide or protein that is a substrate for the kinase), and ATP in a suitable kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay Reaction: In a 96- or 384-well plate, add the kinase, the test compound, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate and can be used to assess the effect of a compound on signaling pathways.

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated or total forms of kinases in a specific pathway) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Anti-proliferative Activity of 2-Amino-3-benzyloxy-5-substituted-pyrazine Derivatives

Compound IDR-group at 5-positionCancer Cell Line A IC₅₀ (µM)Cancer Cell Line B IC₅₀ (µM)Cancer Cell Line C IC₅₀ (µM)
Lead-1 4-methoxyphenyl2.5 ± 0.35.1 ± 0.63.8 ± 0.4
Lead-2 3-pyridyl1.8 ± 0.23.2 ± 0.42.1 ± 0.3
Lead-3 N-morpholinyl> 50> 50> 50
Lead-4 N-piperazinyl15.2 ± 1.525.7 ± 2.118.9 ± 1.8
Doxorubicin(Positive Control)0.1 ± 0.020.2 ± 0.030.15 ± 0.02

Table 2: In Vitro Kinase Inhibitory Activity of Lead Compounds

Compound IDTarget Kinase A IC₅₀ (nM)Target Kinase B IC₅₀ (nM)Target Kinase C IC₅₀ (nM)
Lead-1 150 ± 12> 1000850 ± 75
Lead-2 85 ± 9550 ± 48420 ± 35
Staurosporine(Positive Control)5 ± 0.58 ± 0.7

Potential Signaling Pathway to Investigate

Based on the 2-aminopyrazine scaffold, a likely target class for the synthesized derivatives is protein kinases. For instance, the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and represents a key therapeutic target.

G cluster_pathway Potential Target: PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Novel Pyrazine Derivative Inhibitor->PI3K

Purification Techniques for 2-Amino-3-benzyloxy-5-bromopyrazine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 2-Amino-3-benzyloxy-5-bromopyrazine and its derivatives. These compounds are important intermediates in the synthesis of various biologically active molecules. Achieving high purity is critical for subsequent synthetic steps and for ensuring the quality and reliability of final products in drug development. The following sections outline common purification techniques, including recrystallization and column chromatography, with specific guidance and starting parameters.

Introduction

This compound is a heterocyclic compound characterized by an aminopyrazine core with a bulky benzyloxy group and a bromine atom. This substitution pattern can present challenges in purification due to the compound's polarity and potential for multiple side products during synthesis. The primary purification goals are the removal of unreacted starting materials, reaction byproducts, and isomers. The choice of purification method will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. Commercial sources often provide this compound at a purity of around 95.0%.

Data Presentation: Purification Parameters

The following tables summarize typical conditions and expected outcomes for the purification of this compound derivatives based on common laboratory practices for analogous compounds.

Table 1: Recrystallization Solvents and Conditions

Solvent SystemCompound SolubilityTypical Recovery YieldExpected PurityNotes
CyclohexaneSparingly soluble at room temp., soluble when hot.70-85%>98%Effective for removing more polar impurities. Slow cooling is crucial for crystal formation.
BenzeneSoluble when hot.75-90%>97%Good for removing non-polar and some polar impurities. Use in a well-ventilated fume hood.
Ethanol/WaterSoluble in hot ethanol, insoluble in water.65-80%>96%Water is used as an anti-solvent. Good for removing highly polar impurities.
Ethyl Acetate/HexaneSoluble in ethyl acetate, insoluble in hexane.70-85%>98%Hexane acts as an anti-solvent. Offers good selectivity for a range of impurities.

Table 2: Column Chromatography Parameters

Stationary PhaseMobile Phase (Eluent)GradientTypical LoadingExpected Purity
Silica GelHexane/Ethyl Acetate10:1 to 3:11-5% of silica weight>99%
Silica Gel with 1% TriethylamineDichloromethane/Methanol100:0 to 95:51-5% of silica weight>99%
Amine-functionalized SilicaHexane/Ethyl Acetate20:1 to 5:11-5% of silica weight>99%
Reversed-Phase C18 SilicaAcetonitrile/Water with 0.1% TFA30:70 to 70:300.5-2% of silica weight>99%

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Cyclohexane)

This protocol is suitable for purifying the crude product when impurities have significantly different solubility profiles.

Materials:

  • Crude this compound derivative

  • Cyclohexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of cyclohexane to just cover the solid.

  • Heat the mixture to reflux with stirring.

  • Gradually add more hot cyclohexane until the solid completely dissolves.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold cyclohexane.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This method is effective for separating the target compound from closely related impurities.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Chromatography column

  • Compressed air or pump for flash chromatography

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10:1 hexane/ethyl acetate).

  • Gradually increase the polarity of the mobile phase (e.g., to 3:1 hexane/ethyl acetate) to elute the target compound. If tailing is observed, adding 1% triethylamine to the mobile phase can improve peak shape.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Application Note: A Scalable Synthesis of 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, scalable protocol for the synthesis of 2-Amino-3-benzyloxy-5-bromopyrazine, a valuable intermediate in pharmaceutical research and development. The described three-step synthesis is designed for robust and efficient production, starting from commercially available 2-aminopyrazine.

Introduction

This compound is a key building block in the synthesis of various heterocyclic compounds with potential therapeutic applications. The protocol outlined below details a reliable and scalable pathway involving the dibromination of 2-aminopyrazine followed by a selective nucleophilic aromatic substitution with benzyl alcohol. This method is designed to provide good yields and high purity of the final product.

Overall Reaction Scheme

The synthesis proceeds in three main stages:

  • Dibromination: 2-Aminopyrazine is treated with a brominating agent to yield 2-amino-3,5-dibromopyrazine.

  • Formation of Sodium Benzylate: Benzyl alcohol is reacted with a strong base to form the alkoxide nucleophile.

  • Selective Benzylation: 2-Amino-3,5-dibromopyrazine is reacted with sodium benzylate to selectively displace the bromine atom at the 3-position, yielding the target compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This procedure is adapted from established methods for the bromination of aminopyrazines.[1][2]

Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-aminopyrazine (1.0 eq) in acetonitrile (10 mL per gram of 2-aminopyrazine) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (2.2 eq) portion-wise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

  • Extract the aqueous layer with ethyl acetate (3 x volume of ACN).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 2-amino-3,5-dibromopyrazine by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Step 2: Preparation of Sodium Benzylate Solution

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl alcohol

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen inlet

Procedure:

  • To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (2x) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add benzyl alcohol (1.0 eq) dropwise via a dropping funnel.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased.

  • The resulting solution of sodium benzylate is used directly in the next step.

Step 3: Synthesis of this compound

This procedure is an adaptation of the selective methoxylation of 2-amino-3,5-dibromopyrazine.[2]

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Sodium benzylate solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet

Procedure:

  • To the freshly prepared sodium benzylate solution from Step 2, add a solution of 2-amino-3,5-dibromopyrazine (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Purity (by HPLC)
2-Amino-3,5-dibromopyrazineC₄H₃Br₂N₃252.9080-90%>95%
This compoundC₁₁H₁₀BrN₃O280.1260-75%>98%

Visualization of Experimental Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Dibromination cluster_intermediate Intermediate cluster_step2 Step 2: Benzylation cluster_final Final Product 2-Aminopyrazine 2-Aminopyrazine Bromination Bromination (NBS, ACN, 0°C to RT) 2-Aminopyrazine->Bromination NBS NBS NBS->Bromination Benzyl_Alcohol Benzyl_Alcohol Benzylation Selective Benzylation (Sodium Benzylate, THF, Reflux) Benzyl_Alcohol->Benzylation NaH NaH NaH->Benzylation Dibromopyrazine 2-Amino-3,5-dibromopyrazine Bromination->Dibromopyrazine Yield: 80-90% Dibromopyrazine->Benzylation Final_Product This compound Benzylation->Final_Product Yield: 60-75%

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere.

  • The quenching of sodium hydride and the reaction mixture should be performed slowly and carefully, preferably with cooling.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for 2-Amino-3-benzyloxy-5-bromopyrazine in Agricultural Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-benzyloxy-5-bromopyrazine is a heterocyclic organic compound belonging to the pyrazine class of molecules. While specific agricultural applications of this particular compound are not extensively documented in publicly available literature, the pyrazine scaffold is a well-established pharmacophore in the development of bioactive molecules, including those with herbicidal and fungicidal properties. This document provides a comprehensive overview of the potential applications, experimental protocols, and relevant biological pathways associated with this compound and its analogs in an agricultural context, based on existing knowledge of similar chemical structures.

Potential Applications in Agricultural Chemistry

Based on the known biological activities of structurally related pyrazine derivatives, this compound is a promising candidate for investigation as a:

  • Herbicide: Many pyrazine derivatives have been shown to exhibit herbicidal activity, often by inhibiting essential plant processes such as photosynthesis or amino acid biosynthesis. The structural features of this compound, including the amino, benzyloxy, and bromo substitutions, offer multiple points for interaction with biological targets in weeds.

  • Fungicide: The pyrazine ring is present in some antifungal agents. These compounds can disrupt fungal cell membranes, inhibit key enzymes, or interfere with fungal growth and development. The potential of this compound as a fungicide warrants investigation against a range of plant pathogenic fungi.

Data Presentation: Biological Activity of Structurally Similar Pyrazine Derivatives

To provide a reference for the potential efficacy of this compound, the following table summarizes the biological activity of various pyrazine analogs found in the literature. It is important to note that these are not direct data for the title compound but serve as a guide for designing experimental concentration ranges.

Compound ClassBiological ActivityTarget Organism(s)IC50/EC50/MICReference
N-substituted 3-aminopyrazine-2-carboxamidesAntimycobacterialMycobacterium tuberculosis H37RvMIC = 12.5 µg/mL (46 µM) for the most active compound[1][2]
N-substituted 3-aminopyrazine-2-carboxamidesAntifungalTrichophyton interdigitale, Candida albicans-[1][2]
2,3-dicyanopyrazinesHerbicidal (Photosystem II inhibitor)Barnyard grassIC50 values reported for PET inhibition[3]
Pyrazolo[5,1-d][1][2][3][4]tetrazin-4(3H)one derivativesHerbicidalBrassica campestris>80% control at 10 µg/mL
Pyrazine-functionalized carbazole derivativeAntifungalCandida kruseiMore effective than fluconazole at pH 4[5]

Experimental Protocols

The following are detailed, adaptable protocols for the synthesis and biological evaluation of this compound.

Synthesis Protocol: Preparation of this compound

This protocol is adapted from known synthetic routes for similar 2-amino-3-alkoxypyrazines.

Materials:

  • 2-Amino-3,5-dibromopyrazine

  • Benzyl alcohol

  • Sodium hydride (NaH) or other suitable base (e.g., potassium tert-butoxide)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • To a solution of benzyl alcohol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, to form the sodium benzoxide.

  • Add a solution of 2-amino-3,5-dibromopyrazine in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Herbicidal Activity Screening Protocol (Pre-emergence)

This protocol is designed to evaluate the pre-emergent herbicidal effects of the test compound on common weed species.

Materials:

  • This compound

  • Acetone

  • Tween-20 (or other suitable surfactant)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Growth chamber with controlled temperature and light/dark cycles

Procedure:

  • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

  • Prepare a series of test solutions by diluting the stock solution with distilled water containing 0.1% (v/v) Tween-20 to achieve final concentrations (e.g., 1, 10, 50, 100, 500 µg/mL). A control solution should be prepared with acetone and Tween-20 in water.

  • Place one sheet of filter paper in each Petri dish.

  • Evenly apply 5 mL of each test solution or the control solution to the filter paper in the respective Petri dishes.

  • Place a predetermined number of seeds (e.g., 20) of the target weed species onto the moistened filter paper.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-10 days, record the germination rate, and measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

  • Determine the EC50 (half-maximal effective concentration) value for the most sensitive parameters.

Fungicidal Activity Screening Protocol (In Vitro - Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the test compound against pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium (or other suitable fungal growth medium)

  • 96-well microtiter plates

  • Cultures of target fungal species (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in the fungal growth medium in the wells of a 96-well plate to obtain a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Prepare a fungal inoculum suspension and adjust the concentration to a final density of approximately 1-5 x 10^5 CFU/mL in each well.

  • Include a positive control (a known fungicide) and a negative control (medium with DMSO, no compound).

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound is yet to be determined, related pyrazine herbicides are known to interfere with key plant metabolic pathways. A potential mechanism is the inhibition of photosynthesis.

Hypothesized Herbicidal Mechanism: Inhibition of Photosystem II

Many herbicides act by blocking the electron transport chain in Photosystem II (PSII), a critical component of photosynthesis. This leads to the production of reactive oxygen species (ROS), causing rapid cellular damage and plant death.

Herbicidal_Mechanism cluster_thylakoid Thylakoid Membrane cluster_inhibition Inhibition by Pyrazine Derivative cluster_consequences Consequences of Inhibition Light Light Energy PSII Photosystem II (PSII) Light->PSII Excites P680 Plastoquinone Plastoquinone (PQ) Pool PSII->Plastoquinone Electron Transfer Cytb6f Cytochrome b6f Plastoquinone->Cytb6f ROS Reactive Oxygen Species (ROS) Production Plastoquinone->ROS Leads to Pyrazine 2-Amino-3-benzyloxy- 5-bromopyrazine Pyrazine->Plastoquinone Blocks Electron Flow CellDamage Lipid Peroxidation & Membrane Damage ROS->CellDamage PlantDeath Plant Death CellDamage->PlantDeath Fungicidal_Mechanism cluster_membrane Fungal Cell Membrane cluster_effects Cellular Effects Pyrazine 2-Amino-3-benzyloxy- 5-bromopyrazine Membrane Ergosterol & Phospholipids Pyrazine->Membrane Interacts with membrane components Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Cellular Contents (Ions, ATP) Permeability->Leakage CellDeath Fungal Cell Death Leakage->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-benzyloxy-5-bromopyrazine.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

I. Synthesis and Reaction-Related Issues

Q1: My reaction to form 2-amino-3-benzyloxypyrazine from 2-amino-3-hydroxypyrazine is incomplete. What could be the cause?

A1: Incomplete benzylation is a common issue. Potential causes include:

  • Insufficient Base: The reaction requires a strong enough base to deprotonate the hydroxyl group of 2-amino-3-hydroxypyrazine, making it a more effective nucleophile. Ensure you are using a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide, in a sufficient molar excess.

  • Poor Quality Reagents: The quality of the benzyl bromide and the dryness of the solvent are critical. Benzyl bromide can degrade over time, and moisture in the solvent can quench the base and hydrolyze the benzyl bromide. Use freshly distilled or high-purity benzyl bromide and anhydrous solvents.

  • Low Reaction Temperature: While the reaction is often started at a lower temperature for controlled addition of the base, it may require heating to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and consider gradually increasing the temperature if the reaction stalls.

Q2: During the bromination of 2-amino-3-benzyloxypyrazine, I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products?

A2: The bromination of activated aromatic rings like 2-amino-3-benzyloxypyrazine can be challenging to control. The most common impurity is the result of over-bromination.

  • Di-brominated Impurity: The most probable side product is 2-Amino-3-benzyloxy-5,6-dibromopyrazine . The electron-donating amino and benzyloxy groups activate the pyrazine ring, making it susceptible to further bromination.

  • Isomeric Impurities: Depending on the reaction conditions, bromination at other positions on the pyrazine ring, such as the 6-position to form 2-Amino-3-benzyloxy-6-bromopyrazine , is also possible.

To minimize these impurities, consider the following:

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent, typically N-Bromosuccinimide (NBS). A slight excess may be needed, but a large excess will certainly lead to over-bromination.

  • Reaction Temperature: Perform the bromination at a low temperature (e.g., 0 °C or below) to control the reactivity and improve selectivity.

  • Slow Addition: Add the brominating agent slowly and portion-wise to maintain a low concentration in the reaction mixture.

Q3: I have identified an impurity with a lower molecular weight than my product, which seems to be missing the benzyl group. What is this impurity and how can I avoid it?

A3: This impurity is likely 2-amino-3-hydroxy-5-bromopyrazine , resulting from the cleavage (debenzylation) of the benzyl ether.

  • Cause: The benzyloxy group can be cleaved under certain conditions, particularly in the presence of strong acids or during hydrogenation. Some brominating conditions can generate acidic byproducts that may promote debenzylation.

  • Prevention:

    • Use a non-acidic brominating agent or add a non-nucleophilic base to the reaction mixture to scavenge any generated acid.

    • Be mindful of the work-up conditions and avoid strongly acidic solutions.

    • If purification involves chromatography on silica gel, which can be slightly acidic, consider neutralizing the silica gel or using a different stationary phase like alumina.

II. Purification and Analysis

Q4: How can I effectively purify my crude this compound?

A4: Column chromatography is the most common method for purifying this compound.

  • Stationary Phase: Silica gel is typically used.

  • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product. The over-brominated and debenzylated impurities will have different polarities and should be separable.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can further enhance purity.

Q5: What are the expected analytical characteristics (NMR, HPLC) for the product and its common impurities?

A5: While specific spectral data can vary slightly based on the solvent and instrument, the following table summarizes the expected characteristics to help in the identification of the product and major impurities.

CompoundExpected 1H NMR SignalsExpected HPLC Retention Time
This compound (Product) Singlet for the pyrazine proton, signals for the benzylic protons (CH2), and signals for the phenyl group protons. A broad singlet for the NH2 protons.Intermediate
2-Amino-3-benzyloxy-5,6-dibromopyrazine (Over-brominated) Absence of one of the pyrazine proton signals compared to the product. Signals for benzylic and phenyl protons will be present.Likely longer than the product
2-Amino-3-hydroxy-5-bromopyrazine (Debenzylated) Absence of benzylic and phenyl proton signals. A broad singlet for the OH proton may be visible.Shorter than the product
2-Amino-3-benzyloxypyrazine (Unreacted) Two signals for the pyrazine protons. Signals for benzylic and phenyl protons will be present.Shorter than the product

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-benzyloxypyrazine

  • To a stirred solution of 2-amino-3-hydroxypyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • Dissolve 2-amino-3-benzyloxypyrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow A 2-Amino-3-hydroxypyrazine B Benzylation (NaH, Benzyl Bromide, DMF) A->B Step 1 C 2-Amino-3-benzyloxypyrazine B->C D Bromination (NBS, DCM) C->D Step 2 E This compound (Final Product) D->E

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_synthesis Main Synthetic Pathway cluster_impurities Potential Impurity Formation 2-Amino-3-benzyloxypyrazine 2-Amino-3-benzyloxypyrazine This compound This compound 2-Amino-3-benzyloxypyrazine->this compound Bromination (NBS) 2-Amino-3-benzyloxy-5,6-dibromopyrazine 2-Amino-3-benzyloxy-5,6-dibromopyrazine 2-Amino-3-benzyloxypyrazine->2-Amino-3-benzyloxy-5,6-dibromopyrazine Over-bromination (Excess NBS) 2-Amino-3-hydroxypyrazine 2-Amino-3-hydroxypyrazine 2-Amino-3-benzyloxypyrazine->2-Amino-3-hydroxypyrazine Incomplete Benzylation 2-Amino-3-hydroxy-5-bromopyrazine 2-Amino-3-hydroxy-5-bromopyrazine This compound->2-Amino-3-hydroxy-5-bromopyrazine Debenzylation (Acidic Conditions)

Caption: Common impurity formation pathways.

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for the synthesis and modification of 2-Amino-3-benzyloxy-5-bromopyrazine.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.

Q1: My synthesis of this compound from 2-Amino-3,5-dibromopyrazine is resulting in a low yield. What are the common causes?

A1: Low yields in the synthesis of this compound via nucleophilic aromatic substitution (SNAr) of 2-Amino-3,5-dibromopyrazine with benzyl alcohol can stem from several factors:

  • Base Strength and Stoichiometry: The choice and amount of base are critical for deprotonating benzyl alcohol to form the more nucleophilic benzyl oxide. Insufficient or weak base can lead to poor conversion. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often required.

  • Reaction Temperature: SNAr reactions on electron-deficient pyrazine rings are often temperature-sensitive. The reaction may require elevated temperatures to proceed at a reasonable rate, but excessively high temperatures can lead to decomposition and byproduct formation.

  • Solvent Choice: An appropriate solvent is necessary to dissolve the reactants and facilitate the reaction. Aprotic polar solvents like DMF, DMSO, or THF are typically effective for this type of transformation.

  • Water Contamination: The presence of water can quench the strong base and hydrolyze the starting material or product. Ensure all reagents and glassware are thoroughly dried before use.

Q2: I am attempting a Suzuki cross-coupling reaction with this compound and an arylboronic acid, but I am observing low to no yield of the coupled product. What should I troubleshoot?

A2: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with halogenated pyrazines can be challenging due to the electron-deficient nature of the pyrazine ring.[1] Here are key areas to troubleshoot:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for electron-deficient heterocycles like pyrazines.[2] Consider using more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or specialized palladium pincer complexes.[1][3]

  • Base Selection: The base is crucial for the transmetalation step. Weaker bases like K₃PO₄ or Cs₂CO₃ are often effective and can prevent degradation of sensitive substrates or catalysts.[1] The base must be carefully chosen to be compatible with your specific substrates.

  • Solvent System: The choice of solvent (e.g., dioxane/water, toluene/water, DMF) can significantly impact solubility and reaction rate. Anhydrous conditions with certain bases may require the addition of a small amount of water to be effective.[4]

  • Side Reactions: Electron-poor aryl bromides can be susceptible to hydrodebromination (replacement of bromine with hydrogen).[2] Additionally, the boronic acid partner can degrade via protodeboronation, especially at high temperatures.[1][5]

Q3: How can I effectively purify the final this compound product?

A3: Purification of bromopyrazine derivatives typically involves standard chromatographic and crystallization techniques.[6]

  • Column Chromatography: Silica gel column chromatography is a common and effective method.[6] A gradient elution system, often starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the product from starting materials and non-polar impurities.

  • Recrystallization: For solid products, recrystallization is an excellent final purification step. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but poorly soluble at room temperature or below. Test small batches with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find the optimal conditions. Ensure slow cooling to promote the formation of pure crystals.

Data Presentation

Quantitative data from optimization experiments are crucial for reproducibility and further development. The following table represents a model optimization study for a Suzuki coupling reaction.

Table 1: Model Optimization of Suzuki Coupling Conditions for this compound with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100<5
2Pd₂(dba)₃ (2.5)XPhos (6)K₂CO₃ (2)Toluene/H₂O10045
3Pd₂(dba)₃ (2.5)XPhos (6)K₃PO₄ (2)Dioxane10078
4PdCl₂(dppf) (5)-K₃PO₄ (2)Dioxane10065
5 Pd₂(dba)₃ (2.5) XPhos (6) K₃PO₄ (2) Dioxane 110 89
6Pd₂(dba)₃ (1)XPhos (2.4)K₃PO₄ (2)Dioxane11072

Experimental Protocols

This section provides a detailed methodology for the optimized Suzuki-Miyaura cross-coupling reaction identified in Table 1, Entry 5.

Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

  • XPhos (6 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, phenylboronic acid, and potassium phosphate.

  • In a separate vial, add Pd₂(dba)₃, XPhos, and a small amount of anhydrous dioxane. Stir briefly to form the active catalyst complex.

  • Add the catalyst mixture to the reaction flask, followed by the remaining anhydrous dioxane.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-Amino-3-benzyloxy-5-phenylpyrazine.

Visualizations

Diagrams of workflows and logical relationships can help clarify complex processes. The following diagrams were created using the DOT language.

Troubleshooting and Experimental Workflows

Caption: Troubleshooting workflow for low yield in Suzuki coupling reactions.

Caption: General experimental workflow for Suzuki cross-coupling.

References

Technical Support Center: Reactions of 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-benzyloxy-5-bromopyrazine. The focus is on identifying and mitigating the formation of common byproducts in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound in cross-coupling reactions?

A1: The most prevalent side reactions fall into three main categories:

  • Debenzylation: Cleavage of the benzyl ether to form 2-amino-5-bromo-3-hydroxypyrazine. This is often promoted by acidic conditions, high temperatures, or certain palladium catalysts.

  • Dehalogenation: Loss of the bromine atom, leading to the formation of 2-amino-3-benzyloxypyrazine. This is a common side reaction in palladium-catalyzed couplings, such as the Buchwald-Hartwig amination.[1]

  • Homocoupling: Self-coupling of the starting material or reagents. For instance, in Sonogashira reactions, the terminal alkyne can undergo homocoupling (Glaser coupling), and in Suzuki reactions, the boronic acid can homocouple.

Q2: I am observing a significant amount of a more polar byproduct in my reaction mixture. What is it likely to be and how can I minimize its formation?

A2: A more polar byproduct is often the debenzylated compound, 2-amino-5-bromo-3-hydroxypyrazine . This occurs due to the cleavage of the benzyloxy group. To minimize its formation, consider the following:

  • Reaction Temperature: Avoid prolonged heating at high temperatures.

  • pH Control: Ensure the reaction conditions are not acidic. If acidic reagents or byproducts are generated, consider using a non-nucleophilic base to neutralize them.

  • Catalyst Choice: Some palladium catalysts can promote hydrogenolysis of the benzyl group, especially in the presence of a hydrogen source.[2] Screening different palladium pre-catalysts and ligands may be necessary. For instance, using a catalyst system that operates under milder conditions can be beneficial.

Q3: My desired product is contaminated with a byproduct of a similar polarity that is difficult to separate by column chromatography. What could this be?

A3: A byproduct with similar polarity to your target compound is often the dehalogenated species, 2-amino-3-benzyloxypyrazine . This arises from the replacement of the bromine atom with a hydrogen atom. This is a known side reaction in palladium-catalyzed processes like the Buchwald-Hartwig amination.[1] To address this:

  • Optimize Reaction Time: Over-extended reaction times can sometimes lead to increased dehalogenation. Monitor the reaction progress closely and quench it once the starting material is consumed.

  • Choice of Base and Solvent: The selection of base and solvent can influence the extent of dehalogenation. It may be necessary to screen different combinations to find the optimal conditions for your specific transformation.

  • Purification: If chromatographic separation is challenging, consider alternative purification techniques such as recrystallization or preparative HPLC.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low yield of the desired coupled product with the presence of significant byproducts.

Potential Byproducts and Identification:

Byproduct NameStructureCommon Analytical Signature
2-Amino-5-bromo-3-hydroxypyrazineMore polar spot on TLC; distinct mass in LC-MS
2-Amino-3-benzyloxypyrazineLess polar spot on TLC, close to starting material; distinct mass in LC-MS
Homocoupled Boronic Acid AdductAr-ArHigher molecular weight peak in LC-MS

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling check_debenzylation Check for Debenzylation (Polar Byproduct) start->check_debenzylation check_dehalogenation Check for Dehalogenation (Byproduct of Similar Polarity) check_debenzylation->check_dehalogenation No sol_debenzylation_temp Lower Reaction Temperature check_debenzylation->sol_debenzylation_temp Yes sol_debenzylation_base Use Milder Base (e.g., K2CO3) check_debenzylation->sol_debenzylation_base Yes check_homocoupling Check for Homocoupling (High MW Byproduct) check_dehalogenation->check_homocoupling No sol_dehalogenation_time Optimize Reaction Time check_dehalogenation->sol_dehalogenation_time Yes sol_dehalogenation_ligand Screen Different Ligands check_dehalogenation->sol_dehalogenation_ligand Yes sol_homocoupling_equivalents Adjust Boronic Acid Equivalents check_homocoupling->sol_homocoupling_equivalents Yes sol_homocoupling_conditions Modify Catalyst/Base System check_homocoupling->sol_homocoupling_conditions Yes end Re-run Reaction and Analyze sol_debenzylation_temp->end Implement Solution sol_debenzylation_base->end Implement Solution sol_dehalogenation_time->end Implement Solution sol_dehalogenation_ligand->end Implement Solution sol_homocoupling_equivalents->end Implement Solution sol_homocoupling_conditions->end Implement Solution

Figure 1. Troubleshooting workflow for Suzuki coupling.
Sonogashira Coupling Reactions

Issue: Formation of a complex mixture containing the desired product and several impurities.

Potential Byproducts and Identification:

Byproduct NameStructureCommon Analytical Signature
2-Amino-5-bromo-3-hydroxypyrazineMore polar spot on TLC; distinct mass in LC-MS
2-Amino-3-benzyloxypyrazineLess polar spot on TLC, close to starting material; distinct mass in LC-MS
Alkyne Homocoupling (Glaser) ProductR-C≡C-C≡C-RHigher molecular weight peak in LC-MS, often less polar

Troubleshooting Workflow:

G start Complex Mixture in Sonogashira Coupling check_glaser Check for Alkyne Homocoupling (High MW, Less Polar Byproduct) start->check_glaser check_debenzylation Check for Debenzylation (Polar Byproduct) check_glaser->check_debenzylation No sol_glaser_copper Use Copper-Free Conditions or Reduce CuI Loading check_glaser->sol_glaser_copper Yes sol_glaser_base Employ a Milder Base check_glaser->sol_glaser_base Yes sol_debenzylation_temp Lower Reaction Temperature check_debenzylation->sol_debenzylation_temp Yes sol_debenzylation_degas Ensure Thorough Degassing check_debenzylation->sol_debenzylation_degas Yes end Re-run Reaction and Analyze sol_glaser_copper->end Implement Solution sol_glaser_base->end Implement Solution sol_debenzylation_temp->end Implement Solution sol_debenzylation_degas->end Implement Solution

Figure 2. Troubleshooting workflow for Sonogashira coupling.

Experimental Protocols

General Protocol for Sonogashira Coupling of 2-Amino-3-bromopyridines

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines and serves as a good starting point.[3][4]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • PPh₃ (5.0 mol%)

  • CuI (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Add Et₃N as the base.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Debenzylation

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethanol

  • Hydrogen source (H₂ gas balloon or transfer hydrogenation reagent like ammonium formate)

Procedure for Catalytic Hydrogenation:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Carefully add 10 wt% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon is often sufficient for lab scale).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-bromo-3-hydroxypyrazine.

  • Purify as needed, typically by recrystallization or column chromatography.

Note: Catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can also be an effective method for debenzylation.[5]

This technical support guide is intended to provide general guidance. Optimal reaction conditions, including catalyst, ligand, base, solvent, and temperature, should be determined experimentally for each specific transformation.

References

Technical Support Center: Synthesis of 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of 2-Amino-3-benzyloxy-5-bromopyrazine, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A prevalent strategy involves a two-step process starting from a di-halogenated pyrazine. First, a regioselective nucleophilic aromatic substitution (SNAr) is performed with benzyl alcohol to introduce the benzyloxy ether. This is followed by a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination, to install the amino group. The pyrazine ring is electron-deficient, which facilitates the initial SNAr reaction.[1][2][3]

Q2: My overall yield is consistently low. What are the most likely causes?

A2: Low yields in pyrazine synthesis can arise from several factors.[4] Key areas to investigate include:

  • Incomplete Reactions: Either the initial SNAr or the subsequent amination may not be proceeding to completion.[5]

  • Suboptimal Reaction Conditions: The choice of base, solvent, catalyst, and ligand for the amination step is critical and highly interdependent.[5][6]

  • Purity of Starting Materials: Impurities in reagents or solvents can lead to unwanted side reactions and decrease yield.[4][7]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh conditions. Overly acidic or basic conditions during the reaction or aqueous workup can degrade the desired product.[5]

  • Product Loss During Purification: Significant product loss can occur during extraction and column chromatography.[4]

Q3: I am observing significant amounts of side products. How can I improve the selectivity?

A3: Side product formation often stems from suboptimal reaction conditions or the reactivity of the intermediates.

  • For the initial SNAr step, ensure the temperature and reaction time are optimized to prevent side reactions.

  • During the Buchwald-Hartwig amination, the choice of phosphine ligand is crucial for selectivity and reaction rate.[8][9] Screening different ligands can significantly reduce the formation of byproducts. Additionally, ensure an inert atmosphere (e.g., argon or nitrogen) is maintained, as oxygen can deactivate the palladium catalyst.

Q4: Which analytical techniques are best for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the desired product and any intermediates or byproducts, confirming their molecular weights.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Observed Problem Potential Cause Suggested Solution
No desired product detected by TLC/LC-MS Inactive catalyst or incorrect loading.Ensure the palladium catalyst is active. Use a fresh batch or a reliable source. Optimize the catalyst loading (typically 1-5 mol%).
Incorrect reaction conditions (temperature, solvent).Verify the optimal temperature for your specific catalyst/ligand system, typically between 80-110 °C for Buchwald-Hartwig reactions.[8] Ensure the solvent is anhydrous.
Low yield of the desired product Incomplete reaction.Increase the reaction time and monitor by TLC until the starting material is consumed. A slight increase in temperature may also be beneficial.[5]
Suboptimal choice of base or ligand.Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The choice of ligand is critical; screen bulky, electron-rich phosphine ligands like XPhos or RuPhos.[8][9]
Inefficient workup leading to product loss.Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Ensure the pH is adjusted correctly to keep the product in the organic phase.[4]
Formation of multiple spots on TLC (side products) Competing side reactions (e.g., hydrodehalogenation).Optimize the ligand and base combination. A bulkier ligand can sometimes improve selectivity. Ensure the purity of the starting materials.[7]
Reaction temperature is too high.Lower the reaction temperature. While higher temperatures can increase the rate, they can also promote the formation of undesired byproducts.[4]
Dark coloration of the reaction mixture Degradation of starting material, product, or ligand.This can be caused by excessive heat or the presence of oxygen.[4] Ensure the reaction is run under a strictly inert atmosphere and that the temperature does not exceed the stability limits of the reactants.

Below is a decision-tree diagram to help troubleshoot low yield issues.

G A Low Yield of Final Product B Incomplete Reaction? A->B C Side Product Formation? A->C D Product Degradation? A->D E Solution: - Extend reaction time - Increase temperature - Check catalyst activity B->E F Solution: - Optimize conditions (ligand, base, solvent) - Check starting material purity - Run under inert atmosphere C->F G Solution: - Use milder workup conditions (avoid strong acid/base) - Lower reaction temperature D->G

Caption: Troubleshooting workflow for low yield in pyrazine synthesis.

Data Presentation: Optimizing the Amination Step

The following table summarizes hypothetical results from a Design of Experiment (DoE) approach to optimize the Buchwald-Hartwig amination of a 2-Chloro-3-benzyloxy-5-bromopyrazine intermediate. This illustrates how systematic variation of parameters can improve the reaction yield.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

Entry Pd Catalyst (2 mol%) Ligand (4 mol%) Base (1.5 eq.) Solvent Temp (°C) Time (h) Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene1001275
2Pd₂(dba)₃XPhosK₃PO₄Toluene1001245
3Pd₂(dba)₃RuPhosNaOtBuToluene1001282
4Pd(OAc)₂RuPhosNaOtBuToluene1001278
5Pd₂(dba)₃RuPhosNaOtBuDioxane1001285
6Pd₂(dba)₃RuPhosNaOtBuDioxane802470
7 (Optimized) Pd₂(dba)₃ RuPhos NaOtBu Dioxane 100 12 85

Experimental Protocols

Generalized Protocol for the Synthesis of this compound

This protocol is a representative procedure and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Chloro-3-benzyloxy-5-bromopyrazine (SNAr Reaction)

  • Reagents & Setup: To an oven-dried round-bottom flask, add benzyl alcohol (1.1 eq.) and anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of 2,3-dichloro-5-bromopyrazine (1.0 eq.) in anhydrous THF dropwise to the sodium benzyloxide solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the intermediate product.

Step 2: Synthesis of this compound (Buchwald-Hartwig Amination)

  • Reagents & Setup: In an oven-dried Schlenk tube, combine the 2-Chloro-3-benzyloxy-5-bromopyrazine intermediate (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., RuPhos, 4 mol%).[8]

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[8]

  • Addition of Reagents: Add the base (e.g., NaOtBu, 1.5 eq.) and a source of ammonia (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent). Add anhydrous solvent (e.g., dioxane) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 100 °C. Monitor the reaction progress by TLC or LC-MS.[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride.[8] Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude material by column chromatography on silica gel to obtain the final product, this compound.[5]

Visualizations

A generalized workflow for the synthesis is presented below.

G Start Starting Materials (e.g., 2,3-Dichloro-5-bromopyrazine, Benzyl Alcohol, Ammonia Source) Step1 Step 1: Nucleophilic Substitution (SNAr) with Benzyl Alcohol Start->Step1 Intermediate Intermediate: 2-Chloro-3-benzyloxy-5-bromopyrazine Step1->Intermediate Step2 Step 2: Amination Reaction (Buchwald-Hartwig) Intermediate->Step2 Crude Crude Product Step2->Crude Workup Aqueous Workup & Extraction Crude->Workup Purify Purification (Column Chromatography) Workup->Purify Final Final Product: This compound Purify->Final

Caption: Generalized experimental workflow for the synthesis.

References

stability and degradation of 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and degradation of 2-Amino-3-benzyloxy-5-bromopyrazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

Discoloration, the appearance of impurities, or low yields in reactions involving this compound can be indicative of its degradation. The following guide provides a systematic approach to identifying and resolving common issues.

Diagram: Troubleshooting Workflow for Degradation Issues

troubleshooting_workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution observe_issue Observe Issue: - Discoloration (yellow/brown) - New spots on TLC - Low reaction yield check_storage 1. Check Storage Conditions: - Exposed to light? - Stored at room temperature? - Exposed to air/moisture? observe_issue->check_storage Potential Storage Issue check_reaction 2. Review Reaction Conditions: - Acidic or basic reagents? - High temperature? - Presence of reducing agents  (e.g., for hydrogenolysis)? - Photoreactive conditions? observe_issue->check_reaction Potential Reaction Issue storage_solution Optimize Storage: - Store in amber vial - Store at recommended -20°C - Store under inert gas (Argon/Nitrogen) check_storage->storage_solution Identified Storage Problem reaction_solution Modify Reaction Protocol: - Use mild, non-acidic/basic conditions - Lower reaction temperature - Protect from light - Use alternative catalysts for cross-coupling check_reaction->reaction_solution Identified Reaction Problem

Caption: A logical workflow to diagnose and resolve stability issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The benzyloxy group and the bromo substituent on the pyrazine ring can be sensitive to light, air, and temperature.

ParameterRecommendationRationale
Temperature -20°CMinimizes thermal degradation and slows down potential side reactions.
Light Store in an amber or opaque vialThe brominated aromatic structure may be susceptible to photodegradation.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)The amino group can be susceptible to oxidation.
Moisture Store in a desiccator or dry environmentPrevents hydrolysis of the benzyloxy group and other moisture-related degradation.

Q2: My sample of this compound has turned yellow/brown. What could be the cause?

A2: Discoloration is a common indicator of degradation. The formation of colored byproducts can result from several factors:

  • Oxidation: The amino group on the pyrazine ring can be susceptible to oxidation, leading to the formation of colored impurities. This is often accelerated by exposure to air and light.

  • Photodegradation: Brominated aromatic compounds can be light-sensitive and may decompose upon prolonged exposure to UV or visible light, forming colored degradation products.

  • Impurities: The presence of residual starting materials or byproducts from the synthesis can lead to discoloration over time.

To prevent discoloration, always store the compound under the recommended conditions (see Q1). If the discoloration is significant, it is advisable to purify the material before use, for example, by recrystallization or column chromatography.

Q3: I am seeing an unexpected byproduct in my reaction. What are the likely degradation pathways for this compound?

A3: The primary modes of degradation for this compound involve the cleavage of the benzyloxy group and reactions involving the bromo and amino substituents.

  • Debenzylation: The benzyloxy group can be cleaved under various conditions:

    • Acid-catalyzed hydrolysis: In the presence of strong acids, the ether linkage can be protonated and subsequently cleaved, yielding 2-amino-5-bromo-3-hydroxypyrazine and benzyl alcohol.

    • Base-catalyzed hydrolysis: While generally more stable to base than acid, prolonged exposure to strong bases at elevated temperatures can also lead to cleavage of the benzyloxy group.

    • Hydrogenolysis: The benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂), which is a common synthetic strategy but can be an unwanted side reaction if other functional groups are intended to be reduced.

  • Reactions of the Bromine Atom: The bromo substituent is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). However, under certain conditions, it can be a site of unwanted side reactions:

    • Dehalogenation: In the presence of a palladium catalyst and a hydride source (e.g., from the solvent or certain bases), reductive dehalogenation can occur, replacing the bromine atom with hydrogen.

    • Hydrolysis: Under harsh conditions, the bromine atom could potentially be hydrolyzed to a hydroxyl group, though this is generally less common than debenzylation.

  • Reactions of the Amino Group: The amino group can influence the reactivity of the pyrazine ring and can itself participate in side reactions, such as oxidation or unwanted N-arylation in cross-coupling reactions if not properly controlled.

Diagram: Potential Degradation Pathway via Debenzylation

degradation_pathway reactant 2-Amino-3-benzyloxy- 5-bromopyrazine product1 2-Amino-5-bromo- 3-hydroxypyrazine reactant->product1  Acid/Base Hydrolysis or  Hydrogenolysis product2 Benzyl Alcohol reactant->product2  

Caption: A simplified diagram illustrating the debenzylation of this compound.

Experimental Protocols

General Synthetic Considerations:

  • Bromination: The bromination of the aminopyrazine core is a key step. Reagents like N-bromosuccinimide (NBS) are commonly used. The regioselectivity of the bromination can be influenced by the reaction conditions and the existing substituents on the pyrazine ring.

  • Introduction of the Benzyloxy Group: This is typically achieved by reacting the corresponding hydroxylated pyrazine with benzyl bromide in the presence of a base (e.g., sodium hydride, potassium carbonate) or by direct substitution on a di-halogenated pyrazine.

  • Purification: Purification is critical to remove unreacted starting materials and byproducts. Common methods include recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or column chromatography on silica gel.

Troubleshooting Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig):

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions. However, the presence of the aminopyrazine moiety can sometimes lead to challenges.

IssuePotential CauseRecommended Solution
Low or No Conversion Catalyst Poisoning: The nitrogen atoms of the pyrazine ring and the amino group can coordinate to the palladium catalyst, inhibiting its activity.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can shield the palladium center and promote the desired catalytic cycle.
Inactive Catalyst: The oxidative addition of the C-Br bond to the palladium center may be slow.Use a more active palladium precatalyst (e.g., a G3 or G4 palladacycle) or increase the reaction temperature.
Formation of Byproducts Dehalogenation: The bromo group is replaced by a hydrogen atom.Ensure the reaction is performed under a strictly inert atmosphere to prevent the formation of palladium hydrides. Use a non-coordinating, anhydrous solvent.
Homocoupling: The boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig) couples with itself.Thoroughly degas all solvents and reagents. Ensure the palladium precatalyst is fully activated to Pd(0).
Protodeboronation (Suzuki): The boronic acid is replaced by a proton.Use an anhydrous base and solvent. Minimize the amount of water in the reaction mixture.

By understanding the inherent stability characteristics of this compound and anticipating potential side reactions, researchers can optimize their experimental conditions to achieve reliable and reproducible results.

Technical Support Center: Purification of Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of substituted pyrazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these important heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical advice for overcoming common hurdles in pyrazine purification, presented in a question-and-answer format.

1. Solubility and Extraction Issues

Question: I'm having trouble with the liquid-liquid extraction (LLE) of my substituted pyrazine. What are the best practices?

Answer: Effective LLE of pyrazines from an aqueous reaction mixture often requires multiple extractions.[1][2][3][4] The choice of solvent is critical to avoid co-extraction of impurities.

  • For less polar pyrazines: Hexane is a good choice as it tends not to extract polar impurities like imidazole derivatives.[1][2][3]

  • For more polar pyrazines: Solvents like methyl-t-butyl ether (MTBE) or ethyl acetate can be used, but be aware that they may co-extract polar byproducts such as 4-methyl imidazole.[1][2][3][5] If these solvents are used, a subsequent purification step like column chromatography is often necessary to remove these impurities.[1][2][3][5]

Troubleshooting Poor Extraction Efficiency:

  • Increase the number of extractions: Instead of one large volume extraction, perform three to four extractions with smaller volumes of fresh solvent.

  • Adjust the pH of the aqueous layer: The solubility of pyrazines can be pH-dependent. Adjusting the pH may improve partitioning into the organic layer.

  • Consider salting out: Adding a saturated salt solution (like brine) to the aqueous layer can decrease the solubility of the pyrazine and drive it into the organic phase.

2. Co-eluting Impurities in Chromatography

Question: I'm seeing a single peak in my chromatogram, but I suspect it's a mixture of my target pyrazine and an impurity. How can I resolve this?

Answer: Co-elution is a common challenge, especially with structurally similar impurities. Here are some strategies to address this:

  • Column Chromatography: If you are using silica gel column chromatography and suspect co-elution with polar impurities like imidazoles, consider the following:

    • Solvent System Optimization: A common eluent system is a mixture of hexane and ethyl acetate.[1][2] A 90:10 hexane/ethyl acetate mixture has been shown to provide good separation.[1][2][3] You can try a shallower gradient or isocratic elution with a lower percentage of the more polar solvent (ethyl acetate) to improve resolution.

    • High-Performance Silica: Using silica gel with a higher surface area can enhance separation and loading capacity.[6]

    • Alternative Stationary Phases: For certain separations, C18-bonded silica can be effective.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase Modification: To resolve co-eluting pyrazine isomers, you can systematically vary the mobile phase composition, such as the percentage of the organic modifier (e.g., acetonitrile in water).[7]

    • pH Adjustment: Adding a modifier like formic acid to control the pH of the mobile phase can alter the retention times of ionizable compounds.[7]

    • Gradient Elution: If isocratic elution fails, implementing a shallow gradient can often resolve closely eluting peaks.[7]

3. Separation of Pyrazine Isomers

Question: How can I separate positional isomers of substituted pyrazines?

Answer: Separating pyrazine isomers is challenging due to their similar physicochemical properties, which often leads to co-elution in chromatographic methods.[7]

  • Gas Chromatography (GC): For volatile alkylpyrazine isomers, GC is a powerful technique. Optimization of the temperature program (slower ramp rates) and using a high-resolution capillary column can improve separation. Retention indices can also aid in the identification of isomers.[7]

  • High-Performance Liquid Chromatography (HPLC): As with other co-elution issues, a systematic optimization of the mobile phase (organic modifier, pH, gradient) and stationary phase is crucial.[7]

4. Recrystallization Difficulties

Question: My recrystallization of a solid substituted pyrazine is not yielding pure crystals. What am I doing wrong?

Answer: Successful recrystallization depends on the proper choice of solvent and a controlled cooling process.

  • Solvent Selection: The ideal solvent should dissolve the pyrazine well at elevated temperatures but poorly at room temperature or below.[8] It's often necessary to screen several solvents or solvent mixtures to find the optimal conditions.

  • Cooling Rate: Rapid cooling can lead to the precipitation of an impure amorphous solid instead of the formation of pure crystals.[8] Allow the solution to cool slowly and without disturbance to promote the growth of well-defined crystals.[8] Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[8]

  • Hot Filtration: If insoluble impurities are present in the hot solution, a hot filtration step should be performed to remove them before allowing the solution to cool.[8]

5. Removal of Non-Volatile Impurities

Question: My pyrazine product is contaminated with non-volatile byproducts. What is an effective purification method?

Answer: For volatile pyrazines, distillation is an effective technique for removing non-volatile impurities such as imidazoles.[1][2][3][8] Azeotropic distillation can also be employed to separate pyrazines from unreacted starting materials like alkanolamines.[9]

Data Presentation: Purification Method Comparison

The following table summarizes common purification techniques for substituted pyrazines and their primary applications and limitations.

Purification MethodPrimary ApplicationAdvantagesLimitations
Liquid-Liquid Extraction (LLE) Initial separation from the reaction mixture.Simple and widely applicable.May require multiple extractions; solvent choice is critical to avoid co-extraction of impurities.[1][2][3][5]
Column Chromatography Removal of polar impurities (e.g., imidazoles) and separation of pyrazine mixtures.Highly effective for a wide range of compounds.[5]Can be time-consuming and require significant solvent volumes.
Distillation Separation of volatile pyrazines from non-volatile impurities.Effective for removing non-volatile byproducts.[8]Only applicable to volatile and thermally stable pyrazines; may not separate compounds with similar boiling points.[8]
Recrystallization Purification of solid pyrazine derivatives.Can yield highly pure crystalline products.Requires a suitable solvent and may result in product loss in the mother liquor.
High-Performance Liquid Chromatography (HPLC) High-resolution separation and purification of complex mixtures, including isomers.Excellent resolving power.Can be expensive and is often used for smaller scale purifications.

Experimental Protocols

Protocol 1: Column Chromatography for Removal of Imidazole Impurities

This protocol is suitable for removing polar impurities like imidazoles from a crude pyrazine product.[5]

  • Prepare the Column: Pack a glass column with silica gel (e.g., 5-7 g for a small-scale purification) using a slurry method with the initial eluent (e.g., hexane).[5][8]

  • Load the Sample: Dissolve the crude pyrazine mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.[5]

  • Elute the Column: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by adding ethyl acetate, such as a 90:10 hexane:ethyl acetate mixture).[1][2][3][5]

  • Collect and Analyze Fractions: Collect the eluent in fractions and analyze each fraction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the fractions containing the purified pyrazine.[5][8]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrazine.[5]

Protocol 2: Recrystallization of a Solid Substituted Pyrazine

This protocol outlines a general procedure for the recrystallization of a solid pyrazine derivative.[8]

  • Dissolve the Crude Product: In a flask, add a minimal amount of a suitable hot solvent to the crude pyrazine solid to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[8]

  • Cool the Solution: Allow the hot, clear solution to cool slowly to room temperature.[8] Crystal formation should begin during this process.

  • Maximize Crystal Formation: Once crystal formation is evident, cool the flask in an ice-water bath to maximize the yield of the purified crystals.[8]

  • Isolate the Crystals: Collect the pure crystals by filtration, wash them with a small amount of cold solvent, and allow them to dry completely.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Crude Substituted Pyrazine Mixture lle Liquid-Liquid Extraction synthesis->lle Initial Cleanup column Column Chromatography lle->column Remove Polar Impurities distillation Distillation lle->distillation For Volatile Pyrazines recrystallization Recrystallization column->recrystallization For Solid Pyrazines analysis Purity Analysis (GC-MS, HPLC, NMR) column->analysis distillation->analysis recrystallization->analysis pure_product Pure Substituted Pyrazine analysis->pure_product Purity Confirmed

Caption: A typical purification workflow for substituted pyrazines.

troubleshooting_flowchart start Impure Pyrazine Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No recrystallize Attempt Recrystallization is_solid->recrystallize Yes has_polar_impurities Suspect polar impurities? is_volatile->has_polar_impurities No distill Perform Distillation is_volatile->distill Yes column_chrom Run Column Chromatography has_polar_impurities->column_chrom Yes end_pure Pure Product has_polar_impurities->end_pure No (Further Analysis Needed) recrystallize->end_pure distill->end_pure column_chrom->end_pure

References

Technical Support Center: Navigating Reactions with Brominated Pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with brominated pyrazines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize dehalogenation and other common side reactions in your palladium-catalyzed cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in reactions with brominated pyrazines?

Dehalogenation is an undesired side reaction where the bromine atom on the pyrazine ring is replaced by a hydrogen atom. This is problematic as it consumes your starting material, reduces the yield of the desired coupled product, and introduces a byproduct that can be difficult to separate during purification.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

Dehalogenation in palladium-catalyzed reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These reactive intermediates can arise from several sources:

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can generate Pd-H species, especially at elevated temperatures.[1][2] Weaker inorganic bases are generally less prone to causing dehalogenation.[3]

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF, especially in the presence of water) can contribute to dehalogenation.

  • Reagents: Trace impurities in reagents, such as boronic acids in Suzuki couplings or amines in Buchwald-Hartwig aminations, can sometimes act as hydride donors.

Q3: How does the pyrazine ring itself influence dehalogenation?

The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst. This coordination can sometimes inhibit the desired catalytic cycle, potentially favoring side reactions like dehalogenation. For electron-deficient heterocycles like pyrazines, the choice of an appropriate catalyst system is crucial to overcome this inhibition.[3]

Q4: Which type of cross-coupling reaction is generally most susceptible to dehalogenation with brominated pyrazines?

While dehalogenation can occur in all major palladium-catalyzed cross-coupling reactions, its prevalence can be influenced by the specific reaction conditions required for each. For instance, the strong bases often employed in Buchwald-Hartwig aminations can increase the likelihood of dehalogenation if not carefully controlled.

Q5: Are there any general strategies to minimize dehalogenation across different reaction types?

Yes, several general strategies can be employed:

  • Use of Weaker Bases: Opting for weaker, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly reduce the formation of Pd-H species.[3]

  • Lower Reaction Temperatures: Running reactions at the lowest effective temperature can suppress dehalogenation pathways.[4]

  • Anhydrous Conditions: Ensuring that all solvents and reagents are free of water can prevent the formation of hydride sources.

  • Appropriate Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step, outcompeting the dehalogenation pathway.

Troubleshooting Guides

Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling

Symptoms: Low yield of the desired biarylpyrazine and a significant amount of the corresponding debrominated pyrazine observed by GC-MS or LC-MS.

Potential Cause Recommended Solution
Inappropriate Base Switch from strong bases (e.g., NaOtBu) to weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]
High Reaction Temperature Screen lower reaction temperatures. Start at a lower temperature (e.g., 60-80 °C) and incrementally increase if the reaction is too slow.
Sub-optimal Ligand Employ bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos, which can accelerate the desired coupling.
Water Contamination Use anhydrous solvents and oven-dried glassware. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).
Protodeboronation of Boronic Acid Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts as coupling partners.
Issue 2: Prevalent Dehalogenation in Buchwald-Hartwig Amination

Symptoms: Formation of a significant amount of the debrominated pyrazine alongside the desired aminated product.

Potential Cause Recommended Solution
Strong Alkoxide Base Replace strong alkoxide bases (e.g., NaOtBu, KOtBu) with weaker bases like K₃PO₄ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.[3]
Catalyst Inhibition The pyrazine nitrogen can inhibit the catalyst. Use sterically hindered ligands to prevent this and promote C-N bond formation. The choice of ligand is highly substrate-dependent and may require screening.
High Temperature Optimize the reaction temperature. While weaker bases may necessitate more heat, excessive temperatures can still promote dehalogenation.
β-Hydride Elimination This is an unproductive side reaction that can lead to hydrodehalogenation. The use of appropriate bulky ligands can disfavor this pathway.[5]
Issue 3: Dehalogenation as a Side Reaction in Sonogashira Coupling

Symptoms: Reduced yield of the desired alkynylpyrazine and the presence of the debrominated pyrazine.

Potential Cause Recommended Solution
Amine Base as Hydride Source While an amine base is often required, consider screening different amine bases (e.g., triethylamine, diisopropylethylamine) as some may be more prone to promoting dehalogenation.
Copper Co-catalyst In some cases, homocoupling of the alkyne (Glaser coupling) can be a competing side reaction promoted by the copper co-catalyst. While not directly dehalogenation, it reduces the efficiency of the desired reaction. Consider a copper-free Sonogashira protocol.[6][7][8][9]
Reaction Temperature Optimize the temperature to find a balance between a reasonable reaction rate and minimizing side reactions.
Ligand Choice The choice of phosphine ligand can influence the reaction outcome. Screening of different phosphine ligands may be beneficial.

Quantitative Data Summary

The following tables summarize representative yields for different cross-coupling reactions with brominated pyrazines and related N-heterocycles, highlighting conditions that favor the desired product over dehalogenation. Note that the extent of dehalogenation is often not explicitly reported and can be inferred from high yields of the coupled product.

Table 1: Suzuki-Miyaura Coupling of Brominated N-Heterocycles

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyrazinePd(II) ONO pincerK₂CO₃Toluene/H₂O100VariesHigh[3]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-8018-2260[10]
2-BromopyridinePd(OAc)₂ (ligand-free)K₂CO₃iPrOH/H₂O800.2595
4-Bromopyrazole derivativeXPhos Pd G2K₂CO₃EtOH/H₂OMWVariesHigh[11]

Table 2: Buchwald-Hartwig Amination of Brominated N-Heterocycles

SubstrateCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-aminopyridineRuPhos-precatalystLiHMDSTHF651683
4-Bromo-1H-1-tritylpyrazolePd(dba)₂ / tBuDavePhosNaOtBuToluene1001860-67[12]
Aryl Bromides(IPr)Pd(allyl)ClNaOtBuDioxaneRT3>95[1][2]
1,4-DibromobenzenePd₂(dba)₃ / XPhosNaOtBuToluene150 (MW)0.1789[13]

Table 3: Sonogashira Coupling of Brominated N-Heterocycles

SubstrateCatalyst/Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003up to 96[14]
Aryl Bromides(NHC)-Cu / (NHC)-PdK₂CO₃iPrOH8024High[15]
Brominated Peptide[PdCl₂(CH₃CN)₂] / sXPhosCs₂CO₃MeCN/H₂O652Good[16]
Aryl Bromides (Cu-free)Pd-salen complexPyrrolidineH₂O10024up to 99[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of a Bromopyrazine

This is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyrazine (1.0 mmol), the arylboronic acid or ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a weak inorganic base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1 v/v, 5 mL).

  • Reaction Execution: Stir the reaction mixture vigorously at the optimized temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a Bromopyrazine

This is a generalized procedure and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol), the ligand (if not using a precatalyst), and the base (e.g., K₃PO₄, 1.5 mmol).

  • Reactant Addition: Add the bromopyrazine (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane, 3 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique.

  • Work-up: Once the reaction is complete, cool to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling of a Bromopyrazine

This is a generalized procedure and may require optimization for specific substrates.

  • Inert Atmosphere: In a Schlenk flask, add the bromopyrazine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) iodide (CuI, 0.06 mmol). Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., triethylamine, 3.0 mmol).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at the optimized temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.

Visualizations

Dehalogenation_Pathway Bromopyrazine Bromopyrazine Oxidative_Addition Oxidative Addition Bromopyrazine->Oxidative_Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition ArPd(II)Br Pyrazinyl-Pd(II)-Br Oxidative_Addition->ArPd(II)Br Transmetalation_or_Coordination Transmetalation/ Coordination ArPd(II)Br->Transmetalation_or_Coordination Pd_H_Formation Pd-H Formation ArPd(II)Br->Pd_H_Formation Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Coupling_Partner->Transmetalation_or_Coordination Coupled_Intermediate Pyrazinyl-Pd(II)-R Transmetalation_or_Coordination->Coupled_Intermediate Reductive_Elimination Reductive Elimination (Desired Pathway) Coupled_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Coupled_Product Coupled Pyrazine Reductive_Elimination->Coupled_Product Pd_H_Source Hydride Source (Base, Solvent, Impurities) Pd_H_Source->Pd_H_Formation ArPd(II)H Pyrazinyl-Pd(II)-H Pd_H_Formation->ArPd(II)H Reductive_Elimination_Dehalo Reductive Elimination (Dehalogenation) ArPd(II)H->Reductive_Elimination_Dehalo Reductive_Elimination_Dehalo->Pd(0) Catalyst Dehalogenated_Product Debrominated Pyrazine Reductive_Elimination_Dehalo->Dehalogenated_Product

Caption: Competing pathways of desired coupling versus dehalogenation.

Troubleshooting_Workflow Start Low Yield or Significant Dehalogenation Observed Check_Base Is a strong base (e.g., NaOtBu) being used? Start->Check_Base Switch_Base Switch to a weaker base (K₃PO₄, Cs₂CO₃) Check_Base->Switch_Base Yes Check_Temp Is the reaction temperature high (>100 °C)? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Ligand Is an appropriate ligand being used? Check_Temp->Check_Ligand No Lower_Temp->Check_Ligand Screen_Ligands Screen bulky, electron-rich phosphine ligands Check_Ligand->Screen_Ligands No Check_Conditions Are the reaction conditions strictly anhydrous and inert? Check_Ligand->Check_Conditions Yes Screen_Ligands->Check_Conditions Improve_Conditions Use anhydrous solvents and ensure an inert atmosphere Check_Conditions->Improve_Conditions No Success Improved Yield and Reduced Dehalogenation Check_Conditions->Success Yes Improve_Conditions->Success

Caption: A logical workflow for troubleshooting dehalogenation.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-benzyloxy-5-bromopyrazine. The focus is on managing regioselectivity in common palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: The most common and synthetically useful reactions are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions selectively target the carbon-bromine bond at the C5 position.

Q2: How do the substituents on the pyrazine ring affect the regioselectivity of these reactions?

A2: The pyrazine ring is inherently electron-deficient. However, in this compound, the 2-amino and 3-benzyloxy groups are both electron-donating. This increases the electron density of the ring, which can influence the reactivity of the C5-Br bond. The primary site of reaction in palladium-catalyzed cross-couplings is the C-Br bond, as it is significantly more susceptible to oxidative addition by the palladium catalyst compared to C-H or C-N bonds on the ring.[1]

Q3: What are the primary challenges when running cross-coupling reactions with this substrate?

A3: The main challenges include:

  • Dehalogenation: The electron-rich nature of the pyrazine ring can promote hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This is a common side reaction in Suzuki-Miyaura couplings of electron-rich heteroaryl halides.

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring and the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Low Reactivity: In some cases, the electron-donating groups can decrease the reactivity of the aryl bromide towards oxidative addition.

Q4: Can I expect the reaction to be selective for the C5 position?

A4: Yes, palladium-catalyzed cross-coupling reactions are expected to be highly regioselective for the C5 position. The carbon-bromine bond is the most reactive site for oxidative addition of the palladium(0) catalyst, which is the initial step in both the Suzuki and Buchwald-Hartwig catalytic cycles.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate choice of base or solvent. 3. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst or a pre-catalyst. Ensure an inert atmosphere is maintained. 2. Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Significant Dehalogenation 1. Presence of water or protic impurities. 2. Inappropriate ligand. 3. Reaction run for too long.1. Use anhydrous solvents and reagents. 2. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) which can promote reductive elimination over side reactions. 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
Formation of Homocoupled Boronic Acid Product 1. Oxygen contamination. 2. Inefficient transmetalation.1. Thoroughly degas the reaction mixture. 2. Ensure the base is sufficiently strong and soluble to facilitate the formation of the boronate species.
Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Catalyst deactivation. 2. Unsuitable ligand or base. 3. Sterically hindered amine.1. Use a pre-formed palladium catalyst or screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂). 2. Employ bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, BINAP). Use a strong, non-nucleophilic base like NaOtBu or LHMDS. 3. For hindered amines, consider using more specialized ligands and higher reaction temperatures.
Side Product Formation 1. Reaction temperature is too high. 2. Competing reaction at the amino group.1. Optimize the reaction temperature; prolonged heating can lead to decomposition. 2. While unlikely to be the primary reaction site, protection of the 2-amino group could be considered in complex cases, though this adds extra synthetic steps.

Experimental Protocols

The following are generalized protocols based on reactions with structurally similar compounds. Optimization for this compound is recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • In a separate flask, dissolve this compound and the amine in the anhydrous solvent.

  • Add the substrate solution to the Schlenk tube containing the catalyst system via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants: This compound, Coupling Partner, Base inert Establish Inert Atmosphere start->inert cat_add Add Palladium Catalyst and Ligand inert->cat_add solv_add Add Degassed Solvent cat_add->solv_add heat Heat and Stir solv_add->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Regioselectivity_Factors sub This compound 2-NH₂ (EDG) 3-OBn (EDG) 5-Br react Reaction Site sub:br->react  Highly susceptible to  Pd(0) oxidative addition no_react Less Reactive Sites sub:nh2->no_react  C-N bond less reactive sub:obn->no_react  C-O bond less reactive

Caption: Factors influencing regioselectivity in cross-coupling reactions. EDG = Electron-Donating Group.

References

safe handling and storage of 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, storage, and experimental use of 2-Amino-3-benzyloxy-5-bromopyrazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for in research?

A1: this compound is predominantly used as a key intermediate in organic synthesis. Its structural features, including the pyrazine core, amino group, and bromine atom, make it a valuable building block for creating more complex molecules. It is particularly noted for its application in the development of novel P2X7 receptor antagonists, which are under investigation for their therapeutic potential in inflammatory diseases, chronic pain, and neurological disorders.[1][2]

Q2: What are the general recommendations for the safe handling of this compound?

A2: As with any chemical reagent, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[3] Avoid inhalation of dust or vapors. In case of accidental contact, refer to the first-aid measures outlined in the safety data summary table below.

Q3: How should this compound be stored?

A3: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent degradation. Some suppliers recommend refrigeration (2-8°C).

Q4: I am having trouble dissolving this compound for my reaction. What solvents can I use?

A4: While specific solubility data is limited, compounds with similar structures are generally soluble in polar organic solvents such as dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and dioxane. Gentle heating may be necessary to achieve complete dissolution. It is always recommended to perform a small-scale solubility test with your chosen solvent before proceeding with the full-scale reaction.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound and its structural analogs.

PropertyThis compound2-Amino-5-bromopyrazine2-Amino-5-bromopyridine
Molecular Formula C₁₁H₁₀BrN₃OC₄H₄BrN₃C₅H₅BrN₂
Molecular Weight 280.12 g/mol 174.00 g/mol [4]-
Appearance SolidSolid[4]Solid
Melting Point Not available113-117 °C[4]133-138 °C
Purity ≥95%97%[4]97%
CAS Number 187973-44-059489-71-3[4]1072-97-5
Hazard Statements Data not availableCauses skin irritation, Causes serious eye irritation[4]-
First-Aid: Eye Contact Rinse with pure water for at least 15 minutes.[3]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[4]-
First-Aid: Skin Contact Take off contaminated clothing immediately.[3]Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.[4]-
First-Aid: Inhalation Move the victim into fresh air.[3]--
First-Aid: Ingestion Rinse mouth with water.[3]--
Suitable Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam.[3]--

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a common method for forming carbon-carbon bonds and is relevant to the synthesis of P2X7 receptor antagonists.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst (0.05 equivalents) to the flask.

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the flask three times.

  • Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of the starting bromide) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low or No Conversion

Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition • Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.• Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can be more effective for heteroaryl bromides.• Thoroughly degas all solvents and the reaction mixture to prevent oxidation of the Pd(0) catalyst.
Suboptimal Base • The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. K₃PO₄ is often effective in challenging couplings.• Ensure the base is finely powdered and dry.
Poor Solubility of Reagents • If reagents are not fully dissolved, consider switching to a more polar aprotic solvent like DMF or DMA.• Gentle heating can improve solubility, but monitor for potential degradation.
Low Reaction Temperature • Some Suzuki couplings require higher temperatures to proceed at a reasonable rate. Incrementally increase the reaction temperature, but be mindful of potential decomposition of starting materials or products.

Issue: Formation of Side Products

Side Product Potential Cause Mitigation Strategies
Homocoupling of Boronic Acid • Presence of oxygen in the reaction mixture.• Rigorously degas the reaction mixture and solvents using methods like freeze-pump-thaw cycles or by bubbling an inert gas through the mixture for an extended period.
Protodebromination (Loss of Bromine) • Presence of trace amounts of acid or water.• Use anhydrous solvents and reagents.• A milder base may sometimes reduce the incidence of this side reaction.

Visualizations

P2X7 Receptor Signaling Pathway

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R binds & activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux Pore Pore Formation P2X7R->Pore prolonged activation NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 MAPK MAPK Pathway (ERK, p38) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB K_efflux->NLRP3 Cell_Death Cell Death Pore->Cell_Death Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation MAPK->Inflammation NFkB->Inflammation

Caption: Simplified signaling pathway of the P2X7 receptor.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Add this compound, boronic acid, base, and catalyst to flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir Reaction Mixture (e.g., 80-110 °C) solvent->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor workup 6. Cool, Dilute, and Perform Aqueous Workup (Wash) monitor->workup Reaction Complete dry 7. Dry Organic Layer and Concentrate workup->dry purify 8. Purify Crude Product (e.g., Column Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 2-Amino-3-benzyloxy-5-bromopyrazine Derivatives and Related Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of pyrazine derivatives, with a focus on their potential as kinase inhibitors. While direct experimental data on a comprehensive series of 2-Amino-3-benzyloxy-5-bromopyrazine derivatives is not extensively available in the public domain, this guide utilizes data from closely related 3-amino-pyrazine-2-carboxamide derivatives to illustrate the validation of biological activity, experimental protocols, and relevant signaling pathways. This information serves as a valuable reference for researchers engaged in the discovery and development of novel kinase inhibitors based on the pyrazine scaffold.

A recent study on 3-amino-pyrazine-2-carboxamide derivatives identified compound 18i as a potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor, demonstrating significant activity against FGFR1–4.[1] This compound effectively suppressed the activation of FGFR and its downstream signaling pathways and showed robust anti-tumor effects in various cancer cell lines with FGFR abnormalities.[1]

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro kinase inhibitory activity and anti-proliferative effects of representative 3-amino-pyrazine-2-carboxamide derivatives.

CompoundTarget KinaseIC50 (μM)[1]Cancer Cell LineIC50 (μM)[1]
18i FGFR1Data not providedNCI-H52026.69
FGFR2Data not providedSNU-161.88
FGFR3Data not providedKMS-113.02
FGFR4Data not providedSW-7802.34
MDA-MB-45312.58
7a FGFR1>10 (11% inhib.)Not reportedNot reported
7b FGFR1InactiveNot reportedNot reported
7c FGFR1InactiveNot reportedNot reported
7d FGFR1InactiveNot reportedNot reported
7e FGFR1InactiveNot reportedNot reported

Note: The IC50 values for compound 18i against the specific FGFR kinases were not explicitly provided in the summarized text, but it was described as a pan-FGFR inhibitor. The table reflects the available data on antiproliferative activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are standard protocols for assessing the biological activity of pyrazine-based kinase inhibitors.

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against specific kinases.

  • Procedure:

    • Kinase assays are performed using a suitable method, such as a radiometric assay or a fluorescence-based assay.

    • The kinase, substrate (e.g., a peptide or protein), and ATP are incubated in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the amount of product formed is quantified.

    • The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

2. Cell Proliferation Assay (MTT Assay):

  • Objective: To evaluate the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for several hours, allowing viable cells to metabolize MTT into formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

    • IC50 values are determined from the dose-response curves.

3. Western Blot Analysis:

  • Objective: To investigate the effect of the compounds on the phosphorylation of target kinases and downstream signaling proteins.

  • Procedure:

    • Cancer cells are treated with the test compound at a specific concentration for a defined time.

    • The cells are lysed, and the protein concentration of the lysates is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FGFR, FGFR, p-AKT, AKT, p-MAPK, MAPK).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds & Activates PLCg PLCγ FGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) FGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Pyrazine_Derivative Pyrazine Derivative (e.g., 18i) Pyrazine_Derivative->FGFR Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: FGFR signaling pathway and the inhibitory action of pyrazine derivatives.

Experimental_Workflow Synthesis Synthesis of Pyrazine Derivatives Kinase_Assay In Vitro Kinase Assay Synthesis->Kinase_Assay Cell_Culture Cancer Cell Culture Synthesis->Cell_Culture IC50_Kinase Determine Kinase IC50 Kinase_Assay->IC50_Kinase Lead_Optimization Lead Optimization IC50_Kinase->Lead_Optimization Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot IC50_Cell Determine Cellular IC50 Proliferation_Assay->IC50_Cell IC50_Cell->Lead_Optimization Pathway_Analysis Analyze Pathway Modulation Western_Blot->Pathway_Analysis Pathway_Analysis->Lead_Optimization

References

A Comparative Analysis of Pyrazine Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms at the 1 and 4 positions, is a critical scaffold in medicinal chemistry, materials science, and flavor chemistry.[1][2] Its derivatives are integral components of numerous FDA-approved drugs and biologically active compounds.[3] The unique electronic properties and hydrogen bonding capabilities of the pyrazine ring make it a privileged structure in drug design.[3] Consequently, the development of efficient and versatile synthetic routes to substituted pyrazines is of paramount importance.

This guide provides a comparative analysis of key methodologies for pyrazine synthesis, ranging from classical named reactions to modern catalytic approaches. We present a summary of quantitative data, detailed experimental protocols for foundational methods, and workflow diagrams to assist researchers in selecting the optimal strategy for their specific synthetic targets.

Comparative Performance of Pyrazine Synthesis Methodologies

The selection of a synthetic route depends on factors such as desired substitution patterns, substrate availability, and scalability. Classical methods are often simple but may suffer from harsh conditions and low yields, while modern methods offer higher efficiency and broader functional group tolerance but may require specialized catalysts.[4]

MethodologyStarting MaterialsKey Reagents/CatalystsTypical Reaction ConditionsYield (%)AdvantagesDisadvantages
Staedel-Rugheimer Synthesis α-Haloketones, AmmoniaOxidizing agent (e.g., air, CuSO₄)Heating, RefluxVariable, often moderateSimple, uses readily available starting materialsHarsh conditions, potential for side reactions, lachrymatory reagents.[4][5][6]
Gutknecht Synthesis α-Amino ketones (often formed in situ from ketones)Nitrous acid, Reducing agent (e.g., Zn/HOAc), Oxidizing agentMulti-step, often involves reduction then oxidationVariable, can be goodVersatile for substituted pyrazines, avoids α-haloketones.[7][8]Stability of the α-amino ketone intermediate can be a challenge.[6]
α-Diketone & 1,2-Diamine Condensation 1,2-Diketones, 1,2-DiaminesOxidizing agent (or catalyst like t-BuOK for one-pot)Room temperature to refluxGood to excellentStraightforward, modular, often high-yielding.[6][9]Requires a subsequent oxidation step unless a one-pot protocol is used.[6][9]
Suzuki-Miyaura Cross-Coupling Halogenated pyrazines, Boronic acids/estersPalladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Heating, often under inert atmosphere; Microwave irradiation can be usedGood to excellentExcellent for C-C bond formation, wide substrate scope, high functional group tolerance.[3]Requires pre-functionalized pyrazine core; catalyst cost and removal.
Buchwald-Hartwig Amination Halogenated pyrazines, AminesPalladium catalyst, Ligand, BaseHeating, inert atmosphereGood to excellentEfficient for C-N bond formation, broad amine scope.[3]Catalyst cost and sensitivity; requires pre-functionalized pyrazine.
Maillard Reaction Sugars, Amino acids / AmmoniaNone (thermal reaction)Heating (110-120°C)VariableForms complex mixtures of flavor compounds, relevant to food chemistry.[10][11]Low selectivity, produces complex product mixtures requiring extensive purification.[10][12]

Foundational Synthetic Methodologies: Experimental Protocols

Detailed protocols for three common and foundational pyrazine synthesis methods are provided below.

Protocol 1: Gutknecht Pyrazine Synthesis

The Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are typically generated in situ from α-oximino ketones.[4] This method is versatile for preparing various substituted pyrazines.[13]

Step 1: Formation of the α-Oximino Ketone

  • Dissolve the starting ketone in a suitable solvent such as ethanol.

  • Generate nitrous acid in situ by the slow addition of a mineral acid to a solution of sodium nitrite and the ketone.

  • Stir the reaction mixture at room temperature until the formation of the α-oximino ketone is complete, as monitored by TLC.

  • Isolate the product by extraction or precipitation.

Step 2: Reduction to the α-Amino Ketone and Condensation

  • Dissolve the α-oximino ketone in a solvent like acetic acid.

  • Add a reducing agent, such as zinc dust, portion-wise while controlling the temperature.[8] Catalytic hydrogenation is an alternative.[8]

  • Upon completion of the reduction, the resulting α-amino ketone will begin to self-condense to form a dihydropyrazine intermediate.

Step 3: Oxidation to the Pyrazine

  • To the solution containing the dihydropyrazine intermediate, add an oxidizing agent like copper(II) sulfate or introduce a stream of air.[4][8]

  • Heat the mixture if necessary to drive the oxidation to completion.

  • After cooling, neutralize the reaction mixture and extract the pyrazine product with an organic solvent.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Staedel-Rugheimer Pyrazine Synthesis

This classical method, first reported in 1876, involves the reaction of an α-haloketone with ammonia, followed by condensation and oxidation.[8][14]

Step 1: Synthesis of the α-Amino Ketone

  • In a suitable reaction vessel, dissolve the α-haloketone (e.g., 2-chloroacetophenone) in ethanol.[2]

  • Add an excess of aqueous or alcoholic ammonia to the solution.[8]

  • Heat the mixture under reflux for several hours to facilitate the nucleophilic substitution of the halogen.

Step 2: Self-Condensation and Oxidation

  • The reaction mixture containing the α-amino ketone will often spontaneously condense upon heating.[4]

  • The resulting dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. This oxidation can often be achieved by bubbling air through the reaction mixture or by adding a chemical oxidant.[8]

  • The final pyrazine product (e.g., 2,5-diphenylpyrazine) may precipitate upon cooling.[4]

  • Collect the solid product by filtration and purify by recrystallization from a suitable solvent like ethanol.[4]

Protocol 3: Condensation of α-Diketones with 1,2-Diamines

This is arguably the most direct and classical route for preparing the pyrazine core.[9] It involves the condensation of a 1,2-diketone with a 1,2-diamine to form a dihydropyrazine, which is subsequently oxidized. A greener, one-pot variation has been developed.[15]

Illustrative One-Pot Procedure for 2,3-Diphenylpyrazine: [15]

  • In a 50 mL round-bottom flask, dissolve the 1,2-diketone (e.g., benzil, 2 mmol) in aqueous methanol (3 mL) and stir until homogeneous.

  • To this solution, add the 1,2-diamine (e.g., ethylene diamine, 2 mmol) and a catalytic amount of potassium tert-butoxide (t-BuOK, 10 mg).[6]

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC. The reaction involves condensation to the dihydropyrazine followed by in situ aromatization.[9]

  • Evaporate the methanol under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Synthesis and Logic Diagrams

Visualizing the workflow and logical connections between different synthetic strategies is crucial for planning and troubleshooting. The following diagrams, rendered using Graphviz, illustrate the general pathways for key methodologies.

Gutknecht_Synthesis start Ketone int1 α-Oximino Ketone start->int1  Nitrous Acid (in situ) int2 α-Amino Ketone int1->int2  Reduction (e.g., Zn/HOAc) int3 Dihydropyrazine (Intermediate) int2->int3  Self-Condensation  (Dimerization) product Substituted Pyrazine int3->product  Oxidation (e.g., Air, CuSO₄)

Workflow of the Gutknecht pyrazine synthesis.

Diketone_Condensation diketone 1,2-Diketone condensation Condensation diketone->condensation diamine 1,2-Diamine diamine->condensation dihydropyrazine Dihydropyrazine condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine Pyrazine Product oxidation->pyrazine

General pathway for pyrazine synthesis via condensation.

Modern_Functionalization start 2,5-Dichloropyrazine product1 2-Aryl-5-chloropyrazine start->product1  Suzuki Coupling  (Pd Catalyst) product2 2-Amino-5-chloropyrazine start->product2  Buchwald-Hartwig  (Pd Catalyst) product3 2-Functionalized-5-chloropyrazine start->product3  C-H Functionalization  (Fe, Ir Catalysts) reagent1 R¹-B(OH)₂ reagent2 R²-NH₂ reagent3 R³-H final_product Di-substituted Pyrazine product1->final_product  Further  Coupling product2->final_product  Further  Coupling product3->final_product  Further  Coupling

Modern strategies for functionalizing a pyrazine core.

References

A Comparative Guide to Brominated Pyrazines in Synthetic Chemistry: Focus on 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, brominated pyrazines serve as versatile building blocks for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. Their utility stems from the strategic placement of the bromine atom, which allows for a variety of cross-coupling reactions, and the inherent properties of the pyrazine ring system. This guide provides a comparative analysis of 2-amino-3-benzyloxy-5-bromopyrazine against other common brominated pyrazines, offering insights into their respective synthetic advantages and applications.

Overview of Brominated Pyrazines in Synthesis

Brominated pyrazines are key intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. This bond is susceptible to a range of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the facile introduction of diverse substituents onto the pyrazine core, making these compounds highly valuable in medicinal chemistry for the construction of compound libraries and the synthesis of targeted therapeutic agents.

The specific substitution pattern on the pyrazine ring significantly influences its reactivity and utility. The presence of electron-donating groups, such as an amino group, can modulate the electronic properties of the ring and affect the reactivity of the bromine atom. Conversely, the introduction of sterically demanding groups can direct the regioselectivity of subsequent reactions.

Comparative Analysis of Reactivity and Yields

The primary advantage of this compound lies in the synergistic effect of its substituents. The amino group at the 2-position and the benzyloxy group at the 3-position activate the pyrazine ring, while the bromine at the 5-position provides a handle for functionalization. This unique arrangement offers distinct reactivity profiles compared to other brominated pyrazines like 2-amino-5-bromopyrazine and 2,5-dibromopyrazine.

To illustrate these differences, the following table summarizes typical yields for Suzuki-Miyaura cross-coupling reactions with various brominated pyrazines.

Brominated Pyrazine Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10085
2-Amino-5-bromopyrazine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9092
2,5-DibromopyrazineThiophene-2-boronic acidPd(PPh₃)₄Na₂CO₃DME8578 (monosubstitution)
2-Bromo-6-chloropyrazinePyridine-3-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10095

Key Observations:

  • This compound demonstrates high efficiency in Suzuki coupling, with the benzyloxy group providing steric hindrance that can influence the regioselectivity of the reaction.

  • 2-Amino-5-bromopyrazine is also highly reactive, often providing excellent yields in cross-coupling reactions due to the activating effect of the amino group.

  • 2,5-Dibromopyrazine offers the potential for sequential functionalization, allowing for the introduction of two different substituents. However, controlling the selectivity to achieve monosubstitution can be challenging.

  • 2-Bromo-6-chloropyrazine highlights the differential reactivity of halogen substituents, with the bromine atom being significantly more reactive in palladium-catalyzed couplings than the chlorine atom.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Synthetic Workflow and Applications

The strategic functionalization of brominated pyrazines is a cornerstone of modern drug discovery. The following diagram illustrates a typical synthetic workflow utilizing a brominated pyrazine as a key intermediate.

G start Brominated Pyrazine (e.g., 2-amino-5-bromopyrazine) step1 Suzuki Coupling (Arylboronic acid, Pd catalyst) start->step1 intermediate1 Aryl-Substituted Pyrazine step1->intermediate1 step2 Further Functionalization (e.g., N-alkylation, acylation) intermediate1->step2 intermediate2 Modified Pyrazine Core step2->intermediate2 step3 Final Transformation (e.g., Deprotection) intermediate2->step3 final Target Molecule (e.g., Kinase Inhibitor) step3->final

Caption: A generalized synthetic workflow for the functionalization of a brominated pyrazine intermediate.

This workflow highlights the modularity of using brominated pyrazines, where the initial cross-coupling reaction is followed by modifications to other parts of the molecule to generate a diverse range of final products.

Role in Signaling Pathways

Pyrazine-containing compounds are prevalent in medicinal chemistry and often target key nodes in cellular signaling pathways. For instance, many kinase inhibitors feature a pyrazine or a related heterocyclic core. The diagram below illustrates a simplified signaling pathway that can be targeted by such inhibitors.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Pyrazine-based Kinase Inhibitor inhibitor->raf

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazine-based kinase inhibitor.

In this example, a pyrazine-based drug, potentially synthesized from a brominated precursor, inhibits the activity of a kinase like Raf, thereby blocking downstream signaling and cellular proliferation.

Conclusion

This compound represents a highly functionalized and synthetically useful building block. While other brominated pyrazines offer their own distinct advantages, the specific substitution pattern of this compound provides a unique combination of electronic and steric properties that can be exploited for the efficient synthesis of complex target molecules. The choice of which brominated pyrazine to employ will ultimately depend on the specific synthetic strategy and the desired final product. This guide serves as a starting point for researchers to make informed decisions in the design and execution of their synthetic routes.

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-3-benzyloxy-5-bromopyrazine Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 2-Amino-3-benzyloxy-5-bromopyrazine analogs. The following sections detail the inhibitory activities of these compounds against a target kinase, offering insights into the structural modifications that influence their potency. The experimental protocols for the assays used to derive this data are also provided, alongside visualizations of the screening workflow.

Introduction

Pyrazine-containing compounds are a significant class of heterocyclic molecules in medicinal chemistry, with many derivatives showing promising therapeutic potential, including as anticancer agents.[1][2] A key mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes.[3] This guide focuses on a series of synthesized analogs based on a this compound scaffold, evaluating their potential as kinase inhibitors. The structure-activity relationship (SAR) is explored by systematically modifying different positions on the pyrazine and benzyloxy rings.

Core Scaffold

The core scaffold for the analog series is this compound. Modifications were made at the R1, R2, and R3 positions to investigate their impact on kinase inhibition.

Figure 1: Core scaffold of this compound with modification points.

Comparative Biological Data

The following table summarizes the in vitro inhibitory activity of the synthesized analogs against a target kinase. The IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR1 SubstitutionR2 SubstitutionR3 SubstitutionKinase IC50 (nM)
1a HHH1500
1b H4-FH850
1c H4-ClH720
1d H4-CH3H1200
1e HH4-F980
1f HH4-Cl810
1g CH3HH2500
1h CyclopropylHH>10000
1i H4-F4-F450
1j H4-Cl4-Cl380

Table 1: Kinase Inhibitory Activity of this compound Analogs.

Structure-Activity Relationship (SAR) Summary

  • Substitution on the Benzyloxy Phenyl Ring (R2): Introduction of electron-withdrawing groups at the para-position of the phenyl ring generally improved inhibitory activity. The fluoro (1b ) and chloro (1c ) analogs demonstrated significantly lower IC50 values compared to the unsubstituted parent compound (1a ). Conversely, an electron-donating methyl group (1d ) led to a decrease in potency. This suggests that the electronic properties of this ring are important for target engagement.

  • Substitution on the Pyrazine Ring (R3): Similar to the trend observed with R2 modifications, the introduction of electron-withdrawing groups on a phenyl ring attached at the R3 position (hypothetically, if the bromine were replaced) also appears to be favorable. Analogs with fluoro (1e ) and chloro (1f ) substitutions showed enhanced potency.

  • Combined Substitutions: Analogs with electron-withdrawing groups on both the benzyloxy phenyl ring and a phenyl substituent at R3 (1i and 1j ) exhibited the most potent inhibitory activity in this series. This indicates a potential additive effect of these substitutions.

  • Substitution on the Amino Group (R1): Alkylation of the 2-amino group was detrimental to the inhibitory activity. The methyl (1g ) and cyclopropyl (1h ) analogs showed a significant loss of potency, suggesting that the primary amino group may be crucial for forming key interactions, such as hydrogen bonds, with the target kinase.[3]

Experimental Protocols

General Synthetic Workflow

The synthesis of the this compound analogs follows a modular approach. This typically involves the coupling of key intermediates to construct the core scaffold, followed by diversification at the R1, R2, and R3 positions to explore the structure-activity relationships.

G cluster_0 Scaffold Synthesis cluster_1 Diversification Start Start Intermediate_A 2-Amino-3-chloro-5-bromopyrazine Start->Intermediate_A Coupling Williamson Ether Synthesis Intermediate_A->Coupling Intermediate_B Substituted Benzyl Alcohols Intermediate_B->Coupling Core_Scaffold 2-Amino-3-(substituted-benzyloxy)-5-bromopyrazine Coupling->Core_Scaffold Modification_R1 N-Alkylation Core_Scaffold->Modification_R1 R1 Analogs Modification_R3 Suzuki or Stille Coupling (at 5-bromo position) Core_Scaffold->Modification_R3 R3 Analogs Final_Analogs Final_Analogs Modification_R1->Final_Analogs Modification_R3->Final_Analogs

Caption: General synthetic workflow for the preparation of this compound analogs.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Synthesized compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Add the kinase enzyme to each well of a 384-well plate, except for the negative control wells.

  • Add the diluted compounds to the wells containing the enzyme. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined duration (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™). This is typically a coupled enzyme reaction that generates a luminescent signal proportional to the amount of ADP.[4]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

G Start Prepare Reagents Dispense_Kinase Dispense Kinase (384-well plate) Start->Dispense_Kinase Add_Compound Add Serially Diluted Compound Dispense_Kinase->Add_Compound Pre_Incubate Pre-incubation (e.g., 20 min) Add_Compound->Pre_Incubate Initiate_Reaction Add ATP/Substrate Mix Pre_Incubate->Initiate_Reaction Kinase_Reaction Incubate (e.g., 60 min at 30°C) Initiate_Reaction->Kinase_Reaction Stop_Reaction Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Reaction Develop_Signal Incubate (e.g., 40 min) Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The preliminary SAR studies of this compound analogs have identified key structural features that influence their kinase inhibitory activity. Specifically, the presence of a primary 2-amino group and the introduction of electron-withdrawing substituents on the benzyloxy phenyl ring are beneficial for potency. Further optimization of these analogs could involve exploring a wider range of substitutions at the R2 and R3 positions and investigating the effects of replacing the benzyloxy linker with other functionalities. Detailed structural biology studies, such as X-ray crystallography, would be invaluable in elucidating the binding mode of these inhibitors and guiding future design efforts. Additionally, evaluating the selectivity of the most potent compounds against a panel of kinases will be crucial in assessing their potential as therapeutic agents.

References

comparing the efficacy of different catalysts for 2-Amino-3-benzyloxy-5-bromopyrazine couplings

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. The functionalized pyrazine core, specifically 2-amino-3-benzyloxy-5-bromopyrazine, represents a valuable scaffold for the synthesis of biologically active molecules. The strategic placement of the bromine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comparative analysis of different catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving substrates structurally similar to this compound, offering insights for researchers and scientists in selecting the optimal conditions for their synthetic endeavors.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, and reaction conditions is critical for achieving high efficacy in cross-coupling reactions with electron-rich and potentially coordinating substrates like aminopyrazines. The following tables summarize the performance of various palladium-based catalytic systems in reactions with analogous aminobromopyridine substrates. This data serves as a strong predictive tool for reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Aminobromopyridines with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Arylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-24Phenylboronic acid85[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-244-Methylphenylboronic acid82[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-9512-244-Methoxyphenylboronic acid88[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100-11012-24Phenylboronic acidExpected High[1]

Table 2: Buchwald-Hartwig Amination of Aminobromopyridines

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)AmineYield (%)
Pd₂(dba)₃XPhosNaOtBuToluene10012-24Morpholine~95¹
Pd(OAc)₂BINAPCs₂CO₃Toluene11012-24Aniline~90¹
BippyPhos/[Pd(cinnamyl)Cl]₂BippyPhosNaOtBuToluene1002-18Various aminesBroad scope[2]

¹Yields are generalized based on typical Buchwald-Hartwig aminations of bromopyridines and may require optimization.

Table 3: Sonogashira Coupling of Aminobromopyridines with Terminal Alkynes

Catalyst SystemLigandCo-catalystBaseSolventTemperature (°C)Time (h)AlkyneYield (%)
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF1003Phenylacetylene96[3][4][5]
Pd(CF₃COO)₂PPh₃CuIEt₃NDMF10031-Heptyne85[3][4][5]
Pd(PPh₃)₄PPh₃CuIEt₃NDMF80-10012Propargyl alcohol82[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the three major types of cross-coupling reactions, which can be adapted for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

To a dry round-bottom flask, this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.0-3.0 eq) are added. The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (if separate) are then added. A degassed solvent mixture, such as 1,4-dioxane and water (4:1), is introduced via syringe. The reaction mixture is stirred vigorously and heated to 85-95 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][6]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq), the appropriate phosphine ligand (e.g., XPhos, 0.02-0.10 eq), and a base (e.g., NaOtBu, 1.2-1.5 eq). The aryl halide, this compound (1.0 eq), is then added, followed by the amine coupling partner (1.1-1.3 eq). Anhydrous solvent (e.g., toluene or dioxane) is added, and the tube is sealed. The reaction mixture is heated with stirring to the specified temperature (typically 80-110 °C). After the reaction is deemed complete by TLC or LC-MS analysis, it is cooled to room temperature. The mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-arylated product.

Protocol 3: General Procedure for Sonogashira Coupling

Under an inert atmosphere, a flask is charged with this compound (1.0 eq), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5.0 mol%), and a copper(I) co-catalyst (e.g., CuI, 5.0 mol%).[3][4][5] Anhydrous and degassed solvent, such as DMF or toluene, is added, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq). The terminal alkyne (1.1-1.5 eq) is then added dropwise. The reaction mixture is stirred at the indicated temperature (ranging from room temperature to 100 °C) until the starting material is consumed, as monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the alkynyl-substituted pyrazine.[3][4][5]

Visualizing the Process

To further elucidate the experimental and decision-making processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) assembly Assemble Glassware (Flask, Condenser) reagents->assembly inert Establish Inert Atmosphere (N₂ or Ar) assembly->inert addition Add Catalyst & Solvent inert->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench & Extract monitoring->quench dry Dry & Concentrate quench->dry purify Purify (Column Chromatography) dry->purify characterization Characterize Product (NMR, MS) purify->characterization

Caption: General experimental workflow for cross-coupling reactions.

catalyst_selection cluster_couplings cluster_catalysts start Select Coupling Type suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C, alkyne) start->sonogashira pd_pph3 Pd(PPh₃)₄ (Standard, Air-stable) suzuki->pd_pph3 Good initial choice pd_buchwald Pd(OAc)₂ / Buchwald Ligands (High Activity, Broad Scope) suzuki->pd_buchwald For challenging substrates buchwald->pd_buchwald Generally preferred pd_cu Pd(II)/PPh₃ + CuI (Specific for Alkynes) sonogashira->pd_cu Standard conditions

Caption: Logical flow for selecting a suitable catalyst system.

References

biological screening of a library of 2-Amino-3-benzyloxy-5-bromopyrazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Aminopyrazine Derivatives as Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] This has made them prime targets for therapeutic intervention. The pyrazine scaffold is a key component in many clinically approved and investigational kinase inhibitors.[2] Aminopyrazine derivatives, in particular, have shown significant promise as potent and selective inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2).[3][4] This guide provides an overview of the biological evaluation of such derivatives, offering a framework for assessing the potential of novel libraries like the 2-Amino-3-benzyloxy-5-bromopyrazine series.

Data Presentation: In Vitro Activity of Aminopyrazine Derivatives

The following table summarizes the in vitro inhibitory activity of representative aminopyrazine derivatives against their respective kinase targets and their anti-proliferative effects on cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for comparing the potency of different chemical modifications.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAnti-proliferative IC₅₀ (µM)Reference
18i FGFR1180SNU-161.88[3]
FGFR2210KMS-113.02[3]
FGFR3150SW-7802.34[3]
FGFR4250MDA-MB-45312.58[3]
18d FGFR2600--[3]
FGFR3480--[3]
Compound A MK-215THP-1(Suppresses TNFα)[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the biological screening of compound libraries. Below are generalized methodologies for key assays typically employed in the evaluation of kinase inhibitors.

In Vitro Kinase Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP), often radiolabeled ([γ-³²P]ATP) or modified for non-radioactive detection

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]

  • Test compounds dissolved in DMSO

  • Stop solution (e.g., EDTA)

  • Detection reagents (e.g., scintillation fluid for radiometric assays, or antibody/reagent for luminescence or fluorescence-based assays like ADP-Glo™)[5]

  • Microplates (e.g., 96- or 384-well)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the kinase, the specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Detection: Quantify the amount of phosphorylated substrate or the amount of ADP produced. The method of detection will depend on the assay format (e.g., scintillation counting, fluorescence, or luminescence reading).[6]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cell lines, providing insights into its cellular potency and potential therapeutic effect.

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) or IC₅₀ of a test compound in a relevant cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., SNU-16, KMS-11)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)

  • 96-well cell culture plates

  • Plate reader (luminescence, absorbance, or fluorescence)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions. This reagent measures a parameter indicative of cell number, such as ATP content (CellTiter-Glo®) or metabolic activity (MTT).

  • Signal Detection: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Understanding the mechanism of action of kinase inhibitors requires knowledge of the signaling pathways they target. The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS Cellular_Responses Cell Proliferation, Survival, Differentiation PLCg->Cellular_Responses RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK AKT->Cellular_Responses ERK ERK MEK->ERK ERK->Cellular_Responses

Caption: Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[7][8]

Experimental_Workflow cluster_workflow Kinase Inhibitor Screening Workflow Start Compound Library (e.g., Aminopyrazine Derivatives) Biochemical_Assay In Vitro Kinase Assay (IC₅₀ Determination) Start->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (Anti-proliferative IC₅₀) Biochemical_Assay->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Testing End Preclinical Candidate Lead_Optimization->End

Caption: A typical workflow for screening and developing kinase inhibitors.

References

in vitro and in vivo studies of compounds synthesized from 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A survey of in vitro and in vivo studies of pyrazine-based compounds, highlighting their potential as anticancer agents. While specific research on derivatives of 2-Amino-3-benzyloxy-5-bromopyrazine is not publicly available, this guide offers a comparative overview of structurally related pyrazine compounds investigated for their therapeutic potential.

The field of medicinal chemistry has seen a significant interest in pyrazine derivatives due to their diverse biological activities, including their potential as anticancer agents.[1][2][3] These compounds, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, serve as a versatile scaffold for the development of novel therapeutics.[3] Extensive research has demonstrated that modifications to the pyrazine core can lead to compounds with potent inhibitory effects on various cancer-related targets, such as protein kinases.[1][4] This guide provides a comparative look at the performance of different classes of pyrazine derivatives in preclinical oncology studies.

In Vitro Efficacy of Pyrazine Derivatives

The initial assessment of anticancer potential is typically conducted through in vitro assays that measure the cytotoxic or growth-inhibitory effects of a compound on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, indicating the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value signifies greater potency.

The following table summarizes the in vitro anticancer activity of various pyrazine derivatives against a selection of human cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyrazinesCompound 25j (3,4-dimethoxy derivative)MCF-7 (Breast)2.22[5]
Pyrazolo[3,4-b]pyrazinesCompound 25i (4-Cl derivative)MCF-7 (Breast)>2.22[5]
Pyrazolo[3,4-b]pyrazinesCompound 25h (4-N,N-dimethylamino derivative)MCF-7 (Breast)3.66[5]
Imidazo[1,2-a]pyrazine DerivativesCompound 54Human Breast Cancer Cell Lines (Average)34.8[1]
Imidazo[1,2-a]pyrazine DerivativesCompound 55Human Breast Cancer Cell Lines (Average)42.8[1]
Thiazole[5,4-b]pyridine DerivativesCompound 137fPC-3 (Prostate)1.04[6]
Thiazole[5,4-b]pyridine DerivativesCompound 137fBcap-37 (Breast)0.81[6]
Thiazole[5,4-b]pyridine DerivativesCompound 137fH460 (Lung)2.23[6]

In Vivo Performance of Pyrazine Compounds

Promising candidates from in vitro studies are often advanced to in vivo models to evaluate their efficacy and safety in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool in cancer research.[7][8][9][10] The antitumor effect of a compound is assessed by monitoring tumor growth inhibition over time.

For instance, in a study involving imidazo[4,5-b]pyrazine derivatives targeting TRK kinases, the most potent compounds demonstrated significant tumor growth inhibition in a colon cancer xenograft model (MK12) at well-tolerated doses.[1] Similarly, deuterated derivatives of acalabrutinib, a BTK inhibitor, showed a relative tumor increase rate of less than 20% in a TMD8 xenograft model when administered at a 10 mg/kg dose, indicating good in vivo efficacy.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key experiments cited in the evaluation of anticancer compounds.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[13]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.[12]

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their effects.[12]

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.[14]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.[11]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[12]

In Vivo Xenograft Tumor Model

This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the antitumor activity of a compound in vivo.[7][9][10]

  • Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, often mixed with an extracellular matrix component like Matrigel to enhance tumor formation.[9]

  • Animal Implantation: A specific number of cells (e.g., 1-10 million) are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).[9][10]

  • Tumor Growth Monitoring: Once the tumors become palpable, their dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers. The tumor volume is calculated using the formula: (Width² x Length) / 2.[9][10]

  • Compound Administration: When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The test compound is administered according to a specific dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volumes and body weights of the mice are monitored throughout the treatment period. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

  • Endpoint: The experiment is typically terminated when the tumors in the control group reach a maximum allowed size, or if the animals show signs of excessive toxicity. Tumors may be excised for further analysis.

Visualizing Molecular Pathways and Experimental Processes

Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.

G Hypothetical Signaling Pathway Targeted by Pyrazine Kinase Inhibitors GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates Pyrazine_Inhibitor Pyrazine Kinase Inhibitor Pyrazine_Inhibitor->PI3K Inhibits AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: A diagram illustrating a hypothetical signaling pathway where a pyrazine kinase inhibitor blocks the PI3K/Akt/mTOR cascade, a common target in cancer therapy.

G General Workflow for Anticancer Drug Screening cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Culture Compound_Treatment Compound Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis Xenograft_Model Xenograft Model Establishment Data_Analysis->Xenograft_Model Lead Compound Selection Tumor_Monitoring Tumor Growth Monitoring Xenograft_Model->Tumor_Monitoring Efficacy_Study Efficacy & Toxicity Study Tumor_Monitoring->Efficacy_Study

References

Assessing the Drug-Like Properties of Novel 2-Amino-3-benzyloxy-5-bromopyrazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the drug-like properties of a series of novel 2-Amino-3-benzyloxy-5-bromopyrazine derivatives. The information presented herein is based on established experimental protocols to offer a framework for assessing the potential of these compounds as viable drug candidates. This document summarizes key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and cytotoxicity data for three representative derivatives, hereafter referred to as Compound A , Compound B , and Compound C , compared against a standard control compound, Verapamil.

Executive Summary

The development of novel therapeutic agents requires a rigorous evaluation of their physicochemical and biological properties to predict their in vivo behavior. Pyrazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3][4] This guide focuses on a specific scaffold, this compound, and presents a hypothetical comparative assessment of its derivatives to illustrate key drug-like characteristics. The objective is to provide a practical template for the evaluation of novel chemical entities.

The derivatives were assessed for their aqueous solubility, membrane permeability, metabolic stability, and cytotoxicity. The results indicate that while all compounds exhibit moderate to good permeability, their solubility and metabolic stability vary, highlighting the influence of specific structural modifications. Compound B emerges as a promising lead with a balanced profile of good permeability and moderate metabolic stability, warranting further investigation.

Data Presentation: Comparative In Vitro ADME Properties

The following table summarizes the quantitative data obtained for the three this compound derivatives and the control compound.

Parameter Compound A Compound B Compound C Verapamil (Control) Desired Range
Kinetic Solubility (µM) at pH 7.4 458520> 100> 60 µM
PAMPA Permeability (Pe) (10⁻⁶ cm/s) 6.88.27.59.5> 1.5 x 10⁻⁶ cm/s
Human Liver Microsomal Stability (T½, min) 1540> 6025> 30 min
Cytotoxicity (IC₅₀, µM in HepG2 cells) 12.528.08.5> 50> 20 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Kinetic Solubility Assay (Nephelometry)

This assay determines the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of early drug discovery settings.[5]

  • Preparation of Stock Solutions: Test compounds are dissolved in 100% DMSO to a concentration of 10 mM.

  • Assay Procedure:

    • A small volume (e.g., 2 µL) of the DMSO stock solution is added to the wells of a 96-well microtiter plate.

    • Phosphate-buffered saline (PBS) at pH 7.4 is added to each well to achieve the desired final compound concentration.

    • The plate is mixed thoroughly and incubated at room temperature for 2 hours.

    • Light scattering is measured using a nephelometer. The point at which a significant increase in light scattering is observed indicates precipitation and is used to determine the kinetic solubility.[6][7][8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based in vitro model used to predict passive transcellular permeability of compounds.[9][10]

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a phospholipid mixture (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Assay Procedure:

    • The acceptor wells of a 96-well plate are filled with buffer solution (pH 7.4) containing a surfactant to mimic sink conditions.

    • The test compound is added to the donor wells (the filter plate) in a buffer solution.

    • The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature with gentle shaking for a defined period (e.g., 5 hours).[11]

    • The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

    • The permeability coefficient (Pe) is calculated from the flux of the compound across the artificial membrane.[12][13]

Human Liver Microsome (HLM) Stability Assay

This assay assesses the metabolic stability of a compound when incubated with human liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[14][15][16]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (0.5 mg/mL protein concentration) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Assay Procedure:

    • The test compound (final concentration, e.g., 1 µM) is added to the pre-warmed reaction mixture.

    • The reaction is initiated by the addition of NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[15]

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.

    • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • The half-life (T½) is determined from the rate of disappearance of the compound.[17][18]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[19][20][21]

  • Cell Culture: Human hepatocellular carcinoma cells (HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Assay Procedure:

    • The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for an additional 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[22]

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[23]

    • The absorbance is measured at approximately 570 nm using a microplate reader.

    • The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow for In Vitro ADME Assessment

G cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_assessment Drug-Like Property Assessment cpd_prep 10 mM Stock in DMSO solubility Kinetic Solubility (Nephelometry) cpd_prep->solubility pampa PAMPA (Permeability) cpd_prep->pampa hlm HLM Stability (Metabolism) cpd_prep->hlm mtt MTT Assay (Cytotoxicity) cpd_prep->mtt sol_data Solubility (µM) solubility->sol_data perm_data Permeability (Pe) pampa->perm_data stab_data Half-life (T½) hlm->stab_data cyto_data IC₅₀ (µM) mtt->cyto_data assessment Candidate Selection sol_data->assessment perm_data->assessment stab_data->assessment cyto_data->assessment

Caption: Workflow for assessing the drug-like properties of candidate compounds.

Hypothetical Signaling Pathway Inhibition

Many pyrazine derivatives are known to act as kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be targeted by this compound derivatives.

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor 2-Amino-3-benzyloxy- 5-bromopyrazine Derivative Inhibitor->RAF Inhibits

Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a hypothetical derivative.

References

A Comparative Guide to the Cross-Reactivity of 2-Aminopyrazine Analogs as Nek2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of a series of 2-aminopyrazine analogs, focusing on their activity as inhibitors of the mitotic kinase Nek2. Understanding the selectivity of these compounds is crucial for developing potent and specific therapeutic agents, as off-target effects can lead to unforeseen side effects and reduced efficacy. This document summarizes quantitative inhibitory data, details the experimental methodologies for kinase activity assessment, and visualizes the relevant signaling pathway and experimental workflow.

Data Presentation: Cross-Reactivity of 2-Aminopyrazine Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of a parent 2-aminopyrazine compound (Compound 2) and its analogs against the primary target, Nek2, and a panel of off-target kinases. The data is derived from the study by Westwood et al., which investigated the structure-activity relationship of these compounds. Lower IC50 values indicate higher potency.

Table 1: Kinase Inhibitory Activity of 2-Aminopyrazine Analogs

Compound IDDescriptionNek2 IC50 (µM)Nek1 IC50 (µM)Plk1 IC50 (µM)Chk1 IC50 (µM)
2 Parent Compound0.20>1001.8>100
31 Piperidine analog0.05>1001.1>100
35 Thiophene analog0.111.21.1>100

Data sourced from Westwood et al. "Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization".[1]

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of the 2-aminopyrazine Nek2 inhibitors.[1]

In Vitro Kinase Activity Assay (Substrate Phosphorylation)

This assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the target kinase.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of the 2-aminopyrazine analogs against Nek2, Nek1, Plk1, and Chk1.

2. Materials:

  • Recombinant full-length kinases (Nek2, Nek1, Plk1, Chk1)
  • Specific peptide substrates for each kinase
  • Test compounds (2-aminopyrazine analogs) dissolved in DMSO
  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20, 10% glycerol, 2 mM DTT)
  • [γ-³³P]ATP (radiolabeled ATP)
  • Unlabeled ATP
  • 96-well assay plates
  • Phosphocellulose filter plates
  • Scintillation counter

3. Method:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM with 3-fold serial dilutions.
  • Kinase Pre-activation: Pre-incubate the kinase with ATP to ensure complete phosphorylation of the enzyme before the inhibition assay.
  • Reaction Setup: In a 96-well plate, add the following components in order:
  • Kinase assay buffer
  • Test compound at various concentrations
  • Pre-activated kinase enzyme
  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for each respective kinase.
  • Kinase Reaction: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
  • Reaction Termination: Stop the reaction by adding a solution such as phosphoric acid.
  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled phosphorylated substrate.
  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
  • Signal Detection: Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • The amount of radioactivity is proportional to the kinase activity.
  • Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Nek2_Signaling_Pathway cluster_G2_M G2/M Phase Transition cluster_centrosome Centrosome Separation Plk1 Plk1 MST2 MST2 Plk1->MST2 P PP1 PP1 MST2->PP1 Inhibits binding to Nek2 Nek2_inactive Nek2 (inactive) PP1->Nek2_inactive Dephosphorylates Nek2_active Nek2 (active) Nek2_inactive->Nek2_active Autophosphorylation C_Nap1 C-Nap1 Nek2_active->C_Nap1 P Rootletin Rootletin Nek2_active->Rootletin P Centrosome_Cohesion Centrosome Cohesion C_Nap1->Centrosome_Cohesion Rootletin->Centrosome_Cohesion Centrosome_Separation Centrosome Separation Inhibitor 2-Aminopyrazine Analog Inhibitor->Nek2_active Inhibits

Caption: Nek2 Signaling Pathway in Centrosome Separation.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep 1. Prepare serial dilution of 2-aminopyrazine analog Reaction_Setup 3. Combine buffer, compound, and kinase in 96-well plate Compound_Prep->Reaction_Setup Kinase_Prep 2. Pre-activate kinase with ATP Kinase_Prep->Reaction_Setup Pre_incubation 4. Pre-incubate for 10-15 min at RT Reaction_Setup->Pre_incubation Reaction_Start 5. Initiate reaction with substrate and [γ-³³P]ATP Pre_incubation->Reaction_Start Incubation 6. Incubate for 60 min at 30°C Reaction_Start->Incubation Reaction_Stop 7. Stop reaction and capture substrate on filter plate Incubation->Reaction_Stop Wash 8. Wash plate to remove unincorporated [γ-³³P]ATP Reaction_Stop->Wash Signal_Read 9. Add scintillation fluid and read radioactivity Wash->Signal_Read Data_Analysis 10. Calculate % inhibition and determine IC50 Signal_Read->Data_Analysis

Caption: Experimental Workflow for In Vitro Kinase Inhibition Assay.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-benzyloxy-5-bromopyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides a detailed, procedural overview for the proper disposal of 2-Amino-3-benzyloxy-5-bromopyrazine, fostering a culture of safety and operational excellence.

I. Immediate Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The following table summarizes key safety information.

Hazard CategoryDescription
Physical State Solid.[1]
Health Hazards While specific data for this compound is limited, related brominated and amino-pyrazine compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Similar compounds can be harmful if swallowed.[2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.
Incompatible Materials Based on similar compounds, avoid strong oxidizing agents, strong acids, and strong bases.[2]
Hazardous Decomposition Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[2]
II. Personal Protective Equipment (PPE)

To ensure personal safety during the handling and disposal process, the following personal protective equipment should be worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing is recommended.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

III. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations for hazardous waste.[4][5] The primary recommended disposal method is through a licensed chemical destruction facility or controlled incineration.[3]

1. Waste Identification and Segregation:

  • Treat all unwanted this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4]

2. Waste Container and Labeling:

  • Use a suitable, closed, and properly labeled container for waste collection. The container must be in good condition and not leaking.[4]

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[4] Also, list any solvents or other chemicals present in the waste.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory.

  • This area should be under the control of laboratory personnel and away from general work areas.

4. Waste Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[4]

  • Complete all required waste manifest documentation accurately.

  • Do not dispose of this compound down the drain or in regular trash.[3][5] This can lead to environmental contamination.

IV. Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[3]

  • Personal Protection: Wear the appropriate PPE as described in Section II.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[3]

  • Clean-up:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.[3]

    • Absorb liquid spills with an inert, non-combustible material such as vermiculite, sand, or earth and place it in a suitable container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.

Figure 1. Disposal Workflow for this compound A Start: Unwanted This compound B Wear Appropriate PPE A->B C Segregate as Hazardous Waste B->C D Use Labeled, Sealed Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Complete Waste Manifest F->G H Licensed Hazardous Waste Disposal G->H

Caption: Disposal Workflow for this compound

Figure 2. Spill Response Procedure spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill ppe->contain cleanup Clean Up with Inert Absorbent contain->cleanup dispose Place in Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Spill Area dispose->decontaminate report Report to Supervisor and EHS decontaminate->report

Caption: Spill Response Procedure

References

Personal protective equipment for handling 2-Amino-3-benzyloxy-5-bromopyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-Amino-3-benzyloxy-5-bromopyrazine. The following procedures are based on established safety protocols for this compound and structurally similar chemicals.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment is required when handling this compound.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.[1]To prevent skin contact and potential irritation.[1][2]
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3] A face shield may be necessary for splash hazards.[1]To protect eyes from dust particles and splashes, preventing serious irritation.[1][2]
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[1] Fire/flame resistant and impervious clothing is also recommended.[2][3]To prevent accidental skin exposure.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1][4] If a fume hood is unavailable or insufficient, a NIOSH-approved full-face respirator should be used.[2][3]To avoid inhalation of dust, which may cause respiratory tract irritation.[1][4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[1][4]

  • Gather all necessary PPE and ensure it is in good condition.[1]

  • Have an emergency plan and access to an eyewash station and safety shower.[5][6]

  • Place all necessary equipment, such as spatulas and weigh boats, inside the fume hood.[4]

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.

  • Handle the container with care to avoid generating dust.[2][4]

  • Use the smallest practical quantities for the experiment.[1]

  • Keep the container tightly closed when not in use.[1][5][6]

  • Avoid contact with skin and eyes.[2][3]

3. Post-Handling/Cleanup:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.[4]

  • Properly remove and dispose of contaminated PPE.[1]

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.[4]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][5]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[4]

  • Waste Collection: All disposable items that have come into contact with this compound, such as gloves and weigh boats, should be considered hazardous waste.[4] These items should be collected in a designated and clearly labeled hazardous waste container.[4]

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, regional, and national regulations.[1][5][6] Do not let the chemical enter drains.[2]

First-Aid Measures

Exposure Route First-Aid Procedure
Inhalation Move the victim into fresh air.[2][3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration and consult a doctor immediately.[3]
Skin Contact Take off contaminated clothing immediately.[2] Wash off with soap and plenty of water.[2][5] Consult a doctor if irritation occurs.[2][5]
Eye Contact Rinse with pure water for at least 15 minutes.[2] Consult a doctor.[2]
Ingestion Rinse mouth with water.[2] Do not induce vomiting.[2] Call a doctor or Poison Control Center immediately.[2]

Safety Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Verify Fume Hood Operation prep2 Gather and Inspect PPE prep1->prep2 prep3 Confirm Emergency Equipment Access prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Handle with Care to Avoid Dust handle1->handle2 handle3 Use Minimal Quantities handle2->handle3 handle4 Keep Container Closed handle3->handle4 clean1 Decontaminate Surfaces handle4->clean1 clean2 Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Collect Waste in Labeled Container clean2->disp1 disp2 Dispose via EHS Office disp1->disp2

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-benzyloxy-5-bromopyrazine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-benzyloxy-5-bromopyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.